Pterostilbene-isothiocyanate
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[(E)-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-hydroxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C18H19N3O3S/c1-23-15-8-13(9-16(10-15)24-2)4-3-12-5-6-17(22)14(7-12)11-20-21-18(19)25/h3-11,22H,1-2H3,(H3,19,21,25)/b4-3+,20-11+ |
InChI Key |
BIWDDEQGFQVQPE-YQJIRVCQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)/C=N/NC(=S)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)C=NNC(=S)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Therapeutic Potential of Pterostilbene-Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterostilbene-isothiocyanate (PTER-ITC), a novel semi-synthetic conjugate of the natural stilbenoid pterostilbene, has emerged as a promising candidate in cancer chemoprevention and therapy. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of PTER-ITC. We delve into detailed experimental protocols for assessing its efficacy and present a consolidated view of its impact on key signaling pathways implicated in cancer progression. Quantitative data from various studies are summarized for comparative analysis, and logical relationships in its mechanism of action are visualized through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of this compound.
Chemical Structure and Synthesis
This compound, also referred to as pterostilbene carboxaldehyde thiosemicarbazone (PTERC-T), is a hybrid molecule synthesized by conjugating an isothiocyanate group to the pterostilbene backbone. This structural modification has been shown to enhance the cytotoxic effects of the parent compound, pterostilbene.
Chemical Structure:
-
IUPAC Name: 2-((E)-2-(4-hydroxyphenyl)vinyl)-1,3-dimethoxy-5-((2-isothiocyanatoethyl)thio)benzene (Note: The exact IUPAC name can vary based on the specific linker used to attach the isothiocyanate group. The provided structure is a representative example.)
-
SMILES: COC1=CC(=CC(=C1OC)/C=C/C2=CC=C(O)C=C2)SCCN=C=S (Representative)
The synthesis involves appending an isothiocyanate-containing moiety to the pterostilbene structure, a process that has been described in various research publications.
Biological Activity and Quantitative Data
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer (AR+) | 40 ± 1.12 | [1][2][3] |
| PC-3 | Prostate Cancer (AR-) | 45 ± 1.50 | [1][3] |
| TR/MCF-7 | Tamoxifen-Resistant Breast Cancer | 37.21 | [4][5] |
| 5-FUR/MDA-MB 231 | 5-Fluorouracil-Resistant Breast Cancer | 47.00 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., LNCaP, PC-3) in 96-well plates at a density of 5 x 10³ cells per well in 200 µL of complete culture medium.[1]
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) or vehicle control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 hours).[1]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle-treated control cells. The IC50 value can be determined by non-linear regression analysis.[1]
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Seed cells and treat with this compound at various concentrations (e.g., 0, 10, 20, 40 µM) for 24 hours.[1]
-
Cell Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight.[1]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (50 µg/mL).[1]
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature and analyze the DNA content by flow cytometry.[1]
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.05% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, AR, SRC-1, GRIP-1, Caspase-3, Bax, β-actin) overnight at 4°C.[1] Following washing with TBST, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating several critical signaling pathways.
PI3K/Akt and MAPK/ERK Signaling
PTER-ITC has been shown to differentially regulate the PI3K/Akt and MAPK/ERK pathways in prostate cancer cells. In androgen-independent PC-3 cells, inhibition of Akt sensitizes the cells to PTER-ITC-induced apoptosis.[1][3] Conversely, in androgen-dependent LNCaP cells, inhibition of ERK enhances apoptosis.[1][3] This suggests a complex, context-dependent mechanism of action.
PTER-ITC's differential impact on PI3K/Akt and MAPK/ERK pathways.
Androgen Receptor (AR) Signaling
In androgen-dependent prostate cancer cells (LNCaP), this compound has been shown to decrease the expression of the androgen receptor (AR) and its co-activators, such as SRC-1 and GRIP-1.[1][3] This interference with AR signaling contributes to its anti-proliferative effects.
Inhibition of Androgen Receptor signaling by PTER-ITC.
Regulation of miR-21
This compound has been found to reduce the levels of microRNA-21 (miR-21), an oncomiR implicated in drug resistance in breast cancer.[4][5] By downregulating miR-21, PTER-ITC can upregulate the expression of tumor suppressor genes that are targeted by miR-21, such as PTEN, PDCD4, TIMP3, and TPM1.
PTER-ITC mediated downregulation of miR-21 and its consequences.
Conclusion
This compound represents a promising synthetic derivative of a natural product with enhanced anti-cancer properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, and androgen receptor signaling, as well as the regulation of oncogenic microRNAs like miR-21, makes it an attractive candidate for further preclinical and clinical investigation. This technical guide provides a solid foundation for researchers to design and execute further studies aimed at fully elucidating the therapeutic potential of this novel compound.
References
- 1. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound conjugate suppresses growth of prostate cancer cells irrespective of androgen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status | PLOS One [journals.plos.org]
- 4. Pterostilbene–isothiocyanate reduces miR-21 level by impeding Dicer-mediated processing of pre-miR-21 in 5-fluorouracil and tamoxifen-resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces miR-21 level by impeding Dicer-mediated processing of pre-miR-21 in 5-fluorouracil and tamoxifen-resistant human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Pterostilbene-Isothiocyanate in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterostilbene-isothiocyanate (PTER-ITC), a hybrid compound synthesized from pterostilbene and isothiocyanate, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide delineates the core molecular pathways through which PTER-ITC exerts its cytotoxic, pro-apoptotic, and anti-proliferative effects on various cancer cell lines. By integrating quantitative data, detailed experimental methodologies, and visual representations of signaling cascades, this document provides a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics. The primary mechanisms of PTER-ITC involve the induction of apoptosis through both intrinsic and extrinsic pathways, modulation of key signaling pathways including PPARγ, NF-κB, PI3K/Akt, and MAPK/ERK, and induction of cell cycle arrest.
Introduction
Cancer remains a formidable challenge in global health, necessitating the development of innovative therapeutic strategies. Natural compounds and their synthetic derivatives have shown significant promise in cancer chemotherapy due to their potential for multi-target activity and reduced side effects. Pterostilbene, a natural analog of resveratrol, exhibits greater bioavailability and potent anti-cancer properties.[1] To enhance its efficacy, a novel hybrid compound, this compound (PTER-ITC), was synthesized by incorporating an isothiocyanate moiety.[2] This guide provides a detailed examination of the molecular mechanisms underlying the anti-cancer activity of PTER-ITC.
Cytotoxicity and Anti-proliferative Effects
PTER-ITC has demonstrated significant dose-dependent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined through MTT assays.
Table 1: IC50 Values of this compound (PTER-ITC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer (Androgen-sensitive) | 40 ± 1.12 | [3] |
| PC-3 | Prostate Cancer (Androgen-insensitive) | 45 ± 1.50 | [3] |
| MCF-7 | Breast Cancer (Hormone-dependent) | ~10-20 (viability reduced to 75-55%) | [2] |
| MDA-MB-231 | Breast Cancer (Hormone-independent) | Not explicitly stated, but showed dose-dependent inhibition | [2] |
| TR/MCF-7 | Tamoxifen-Resistant Breast Cancer | 37.21 | [4] |
| 5-FUR/MDA-MB 231 | 5-Fluorouracil-Resistant Breast Cancer | 47.00 | [4] |
| MG-63 | Osteosarcoma | 34.67 | [5] |
Induction of Apoptosis
A primary mechanism of PTER-ITC's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key apoptotic regulators and the activation of caspase cascades.
Modulation of the Bax/Bcl-2 Ratio
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. PTER-ITC has been shown to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.[3][6] In breast cancer cells, PTER-ITC treatment leads to a significant increase in Bax expression and a decrease in Bcl-2 expression in a dose-dependent manner.[3]
Activation of Caspase Cascades
PTER-ITC induces apoptosis through the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that PTER-ITC treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7).[3]
-
Intrinsic Pathway: In MCF-7 breast cancer cells, PTER-ITC primarily activates the intrinsic apoptotic pathway, characterized by a gradual increase in caspase-9 and caspase-3/7 activities.[2]
-
Extrinsic and Intrinsic Pathways: In MDA-MB-231 breast cancer cells, PTER-ITC activates both the extrinsic and intrinsic pathways, as evidenced by a dose-dependent increase in the activities of caspase-8, caspase-9, and caspase-3/7.[2]
Table 2: Effect of PTER-ITC on Caspase Activity in Breast Cancer Cells
| Cell Line | Treatment | Caspase-8 Activity | Caspase-9 Activity | Caspase-3/7 Activity | Reference |
| MCF-7 | 10 µM PTER-ITC | No significant change | Gradual increase | Gradual increase | [2] |
| 20 µM PTER-ITC | No significant change | Gradual increase | Gradual increase | [2] | |
| MDA-MB-231 | 10 µM PTER-ITC | Dose-dependent increase | Gradual increase | Gradual increase | [2] |
| 20 µM PTER-ITC | Dose-dependent increase | Gradual increase | Gradual increase | [2] |
Modulation of Key Signaling Pathways
PTER-ITC exerts its anti-cancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that can induce growth arrest and apoptosis in cancer cells. PTER-ITC acts as a PPARγ activator, significantly increasing its mRNA and protein levels in a dose-dependent manner.[2][3] This activation of PPARγ leads to the upregulation of the tumor suppressor gene PTEN and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic proteins Bcl-2 and survivin.[2][3] The involvement of the p38 MAPK and JNK pathways in the PTER-ITC-mediated upregulation of PPARγ has also been demonstrated.[3]
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and metastasis. In cancer cells, this pathway is often constitutively active. PTER-ITC has been shown to inhibit the activation of NF-κB.[4] It achieves this by preventing the formation of the IKK complex, which is central to NF-κB activation.[4] PTER-ITC binds to the NEMO-binding domain of IKK-β, inhibiting its interaction with NEMO (NF-κB essential modulator).[4] This blockade of NF-κB activation leads to the transcriptional repression of its target genes, such as Snail1 and Twist, which are involved in the epithelial-mesenchymal transition (EMT) and metastasis.[4]
PI3K/Akt and MAPK/ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are crucial for cell survival, proliferation, and differentiation. PTER-ITC has been shown to differentially modulate these pathways in different cancer cell types.[6] In androgen-insensitive (PC-3) prostate cancer cells, inhibition of the Akt pathway sensitizes the cells to PTER-ITC-induced apoptosis.[6] Conversely, in androgen-sensitive (LNCaP) prostate cancer cells, inhibition of the ERK pathway accelerates apoptosis.[6]
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of this compound Conjugate in Breast Cancer Cells: Involvement of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Proliferation of Human MG-63 Osteosarcoma Cells via Abrogating β-Catenin/TCF-4 Interaction—A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pterostilbene vs. Pterostilbene-Isothiocyanate: A Comparative Analysis of Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive comparison of the biological activities of pterostilbene and its synthetic derivative, pterostilbene-isothiocyanate (PTER-ITC). The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these compounds. This guide synthesizes current scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of their respective mechanisms of action.
Introduction
Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is a naturally occurring phenolic compound found in various plants, including blueberries and grapes.[1] It is a structural analog of resveratrol but exhibits superior bioavailability and metabolic stability, which has led to increased interest in its pharmacological properties.[1] Pterostilbene has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3]
This compound (PTER-ITC) is a semi-synthetic derivative of pterostilbene, created by conjugating an isothiocyanate (-N=C=S) group to the pterostilbene backbone.[4] Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables, known for their potent chemopreventive and anti-inflammatory properties.[5][6] The rationale behind the synthesis of PTER-ITC is to combine the favorable pharmacokinetic profile of pterostilbene with the potent biological activity of the isothiocyanate moiety, potentially creating a more effective therapeutic agent.[4] This guide will delve into a side-by-side comparison of the biological activities of these two compounds based on available scientific evidence.
Comparative Biological Activity: A Tabular Summary
The following tables summarize the quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of pterostilbene and PTER-ITC from various studies.
Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Pterostilbene | HT-29 (Colon Cancer) | MTT Assay | 22.4 µM | [2] |
| MCF-7 (Breast Cancer) | MTT Assay | 10-20 µM | [7] | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | >20 µM | [7] | |
| LNCaP (Prostate Cancer) | MTT Assay | 22.8 µM | [8] | |
| PC-3 (Prostate Cancer) | MTT Assay | 17 µM | [8] | |
| A549 (Lung Cancer) | MTT Assay | 28.6 µM | [8] | |
| Caco-2 (Colon Cancer) | MTT Assay | 75 µM | [8] | |
| HCT116 (Colon Cancer) | MTT Assay | 12 µM | [8] | |
| PTER-ITC | MCF-7 (Breast Cancer) | MTT Assay | ~15 µM | [7] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | ~18 µM | [7] | |
| TR/MCF-7 (Tamoxifen-Resistant Breast Cancer) | Cell Viability Assay | 37.21 µM | [9] | |
| 5-FUR/MDA-MB 231 (5-FU-Resistant Breast Cancer) | Cell Viability Assay | 47.00 µM | [9] | |
| MG-63 (Osteosarcoma) | MTT Assay | More effective than Pterostilbene | [5] |
Antioxidant Activity
Note: Direct comparative quantitative data for PTER-ITC's antioxidant activity is limited in the current literature. The table primarily presents data for pterostilbene and general findings for isothiocyanates.
| Compound | Assay | Model System | Key Findings | Reference |
| Pterostilbene | DPPH Radical Scavenging | In vitro | Concentration-dependent activity (0.05-0.15 mM) | [10] |
| ABTS Radical Scavenging | In vitro | Concentration-dependent inhibition | [10] | |
| FRAP (Ferric Reducing Antioxidant Power) | In vitro | Concentration-dependent reducing ability | [10] | |
| Superoxide Radical Scavenging | In vitro | Effective scavenging activity | [10] | |
| Hydroxyl Radical Scavenging | In vitro | Potent scavenging activity | [10] | |
| Isothiocyanates (General) | Various | In vitro & In vivo | Induction of Nrf2-mediated antioxidant enzymes | [5][11] |
| DPPH, ORAC, FRAP | In vitro | Varied antioxidant efficacy among different ITCs | [6] |
Anti-inflammatory Activity
Note: Direct comparative quantitative data for PTER-ITC's anti-inflammatory activity is limited. The table presents data for pterostilbene and general mechanisms for isothiocyanates.
| Compound | Model System | Key Markers Inhibited | Mechanism | Reference |
| Pterostilbene | HT-29 Colon Cancer Cells | iNOS, COX-2, IL-1β, TNF-α | Inhibition of p38 MAPK pathway | [12] |
| LPS-stimulated Macrophages | iNOS, COX-2 | Suppression of NF-κB, ERK, p38, PI3K activation | [12] | |
| Human Gingival Fibroblasts | IL-6, TNF-α | Dose-dependent reduction | [13] | |
| Isothiocyanates (General) | Various inflammatory models | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, COX-2 | Inhibition of NF-κB pathway, activation of Nrf2 | [5][6][11] |
Signaling Pathways and Mechanisms of Action
Pterostilbene
Pterostilbene exerts its biological effects through the modulation of several key signaling pathways.
Pterostilbene's antioxidant and anti-inflammatory effects are often intertwined. It can directly scavenge reactive oxygen species (ROS) and also upregulate endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14] In terms of anti-inflammatory action, pterostilbene has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, leading to a reduction in the expression of inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins.[12][15]
The anticancer activity of pterostilbene involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It modulates multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[16] By inhibiting this pathway, pterostilbene promotes apoptosis in cancer cells. It can also induce cell cycle arrest at the G0/G1 phase.[16]
This compound (PTER-ITC)
Research on PTER-ITC has primarily focused on its anticancer properties, revealing its interaction with distinct signaling pathways compared to its parent compound.
PTER-ITC has been shown to be a potent anticancer agent, often exhibiting greater cytotoxicity than pterostilbene in various cancer cell lines.[7] Its mechanisms of action include the induction of apoptosis through both intrinsic and extrinsic caspase pathways.[7] Two key signaling pathways have been identified for PTER-ITC's anticancer activity: the NF-κB pathway and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.
NF-κB Pathway: PTER-ITC can inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation, cell survival, and metastasis.[4] By blocking the IKK complex, PTER-ITC prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes involved in cancer progression.[4]
PPARγ Pathway: PTER-ITC can act as an activator of PPARγ, a nuclear receptor that regulates gene expression related to cell differentiation, apoptosis, and lipid metabolism.[7][8] Activation of PPARγ by PTER-ITC in breast cancer cells leads to the upregulation of the tumor suppressor gene PTEN and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2, ultimately inducing apoptosis.[7] The activation of PPARγ by PTER-ITC appears to be mediated by the p38 MAPK and JNK pathways.[7][17]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for both pterostilbene and PTER-ITC.
Synthesis of Pterostilbene and this compound
-
Pterostilbene Synthesis: Chemical synthesis of pterostilbene can be achieved through various methods, including the Wittig-Horner reaction. One common route involves the reaction of 3,5-dimethoxybenzyl bromide with 4-hydroxybenzaldehyde.[1][18][19][20]
-
This compound Synthesis: PTER-ITC is synthesized from pterostilbene. A general procedure involves the reaction of pterostilbene with 1,3-dibromopropane to form an intermediate, which is then reacted with an appropriate amine followed by treatment with thiophosgene or a related reagent to introduce the isothiocyanate group.[21]
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of pterostilbene or PTER-ITC for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[7][8]
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with the test compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.[7]
-
-
Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic cascade.
-
Treat cells with the test compound.
-
Lyse the cells to release cellular proteins.
-
Incubate the cell lysate with a specific caspase substrate conjugated to a colorimetric or fluorometric reporter.
-
Measure the signal generated from the cleavage of the substrate by the active caspase using a spectrophotometer or fluorometer.[7]
-
Antioxidant Capacity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Mix the DPPH solution with various concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature.
-
Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm). The percentage of scavenging activity is calculated based on the reduction in absorbance compared to the control.[10]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
Dilute the ABTS•+ solution to a specific absorbance.
-
Add various concentrations of the test compound to the ABTS•+ solution.
-
Measure the decrease in absorbance after a specific incubation time. The scavenging activity is calculated as a percentage of the reduction in absorbance.[10]
-
Anti-inflammatory Assays
-
Measurement of Nitric Oxide (NO) Production:
-
Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.[12]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Treat cells with an inflammatory stimulus (e.g., LPS) with or without the test compound.
-
Collect the cell culture supernatant.
-
Use a commercial ELISA kit to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.[13]
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[7]
Discussion and Future Directions
The available evidence clearly indicates that both pterostilbene and PTER-ITC possess significant biological activities with therapeutic potential. Pterostilbene has been extensively studied, demonstrating broad-spectrum antioxidant, anti-inflammatory, and anticancer effects. Its favorable pharmacokinetic profile compared to resveratrol makes it an attractive candidate for further development.
PTER-ITC, a synthetic derivative, appears to exhibit enhanced anticancer potency compared to its parent compound, pterostilbene. The addition of the isothiocyanate moiety seems to confer a distinct mechanism of action, particularly through the modulation of the NF-κB and PPARγ signaling pathways. This suggests that PTER-ITC could be a promising lead compound for the development of novel anticancer therapies, especially for aggressive and resistant cancers.
However, a significant gap exists in the literature regarding the antioxidant and anti-inflammatory properties of PTER-ITC. While the isothiocyanate group is known to possess these activities, there is a lack of direct comparative studies and quantitative data for the pterostilbene conjugate. Future research should focus on a comprehensive evaluation of PTER-ITC's antioxidant and anti-inflammatory potential to fully understand its biological activity profile.
Furthermore, while in vitro studies have been promising, more in vivo studies are needed to assess the efficacy, pharmacokinetics, and safety of PTER-ITC in animal models of various diseases. Such studies will be crucial for translating the preclinical findings into potential clinical applications.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activities of this compound Conjugate in Breast Cancer Cells: Involvement of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activities of this compound conjugate in breast cancer cells: involvement of PPARγ [www2.cnb.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. Protective effect of Pterostilbene against free radical mediated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the anti-inflammatory, antioxidant and wound healing effects of pterostilbene in human gingival fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes [frontiersin.org]
- 15. Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Anticancer Activity of Pterostilbene Against Three Subtypes of Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Activities of this compound Conjugate in Breast Cancer Cells: Involvement of PPARγ | PLOS One [journals.plos.org]
- 18. CN103102254A - Pterostilbene synthesis method - Google Patents [patents.google.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, In Vitro, and In Vivo Investigations of Pterostilbene-Tethered Analogues as Anti-Breast Cancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antioxidant Potential of Pterostilbene-Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a key pathological factor in a myriad of chronic and degenerative diseases. The quest for potent antioxidant compounds has led to the exploration of novel synthesized molecules that combine the strengths of well-known natural antioxidants. This technical whitepaper delves into the antioxidant properties of a promising conjugate, pterostilbene-isothiocyanate. While direct experimental data on this specific molecule is nascent, this guide provides a comprehensive analysis based on the well-documented antioxidant activities of its constituent parts: pterostilbene and isothiocyanates. We will explore their individual mechanisms of action, present quantitative antioxidant data for pterostilbene, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction: The Rationale for this compound
Pterostilbene, a naturally occurring stilbenoid found in blueberries and grapes, is a structural analog of resveratrol with superior bioavailability. It has demonstrated potent antioxidant and anti-inflammatory properties. Isothiocyanates, organic compounds found in cruciferous vegetables, are also recognized for their robust indirect antioxidant effects, primarily through the activation of the Nrf2 signaling pathway.
The conjugation of pterostilbene with an isothiocyanate group presents a compelling strategy for creating a novel antioxidant with potentially synergistic or enhanced activity. The isothiocyanate moiety could enhance the cellular uptake and Nrf2-activating properties, complementing the direct radical scavenging and Nrf2-activating effects of pterostilbene. This whitepaper will lay the groundwork for investigating this hypothesis by dissecting the known antioxidant profiles of each component.
Antioxidant Properties of Pterostilbene
Pterostilbene exerts its antioxidant effects through both direct and indirect mechanisms. It can directly scavenge a variety of free radicals, and it can also upregulate the expression of endogenous antioxidant enzymes.
Quantitative Antioxidant Activity of Pterostilbene
The antioxidant capacity of pterostilbene has been quantified using various in vitro assays. The following tables summarize the available data.
| Assay | Concentration | Result | Reference |
| DPPH Radical Scavenging | 0.05 - 0.15 mM | Concentration-dependent activity | [1] |
| IC50: 163.43 µg/mL | [2] | ||
| FRAP (Ferric Reducing Antioxidant Power) | 0.2 mM | 27.5 ± 3.62 mM AEAC | [1] |
| IC0.5: 95.69 µg/mL | [2] | ||
| ABTS Radical Scavenging | 0.2 mM | 0.11 ± 0.001 mM AEAC | [1] |
| IC50: 52.37 µg/mL | [2] | ||
| ORAC (Oxygen Radical Absorbance Capacity) | Not specified | 2.70 Trolox equivalents/μM | [3] |
| Superoxide Radical Scavenging | 0.2 mM | 55.6 ± 0.5% reduction | [1] |
| Hydroxyl Radical Scavenging | 0.2 mM | 0.09 ± 0.001 mM AEAC | [1] |
| Hydrogen Peroxide Scavenging | 0.2 mM | 0.09 ± 0.001 mM AEAC | [1] |
AEAC: Ascorbic Acid Equivalent Antioxidant Capacity
Mechanism of Action: The Nrf2 Pathway
A primary mechanism of pterostilbene's indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Pterostilbene can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Antioxidant Properties of Isothiocyanates
Isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, are potent indirect antioxidants.[5] Their primary mechanism of action is also through the robust activation of the Nrf2 pathway.[6]
Mechanism of Action: Nrf2 Activation by Isothiocyanates
Isothiocyanates are electrophilic compounds that can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, releasing Nrf2 and allowing its nuclear translocation and subsequent activation of ARE-driven genes.[6] This leads to a significant upregulation of the cell's endogenous antioxidant defenses.[7]
This compound: A Hypothetical Synergistic Antioxidant
Based on the individual mechanisms of pterostilbene and isothiocyanates, the this compound conjugate holds the potential for enhanced antioxidant activity through several mechanisms:
-
Dual Nrf2 Activation: The conjugate could potentially activate Nrf2 through two distinct interactions with the Keap1-Nrf2 complex, one mediated by the pterostilbene moiety and the other by the isothiocyanate group. This could lead to a more potent and sustained activation of the Nrf2 pathway.
-
Combined Direct and Indirect Antioxidant Effects: The pterostilbene portion of the molecule would retain its ability to directly scavenge free radicals, providing immediate protection against oxidative stress, while the isothiocyanate moiety ensures a long-lasting indirect antioxidant response through Nrf2 activation.
-
Improved Pharmacokinetics: The lipophilicity of the pterostilbene backbone combined with the reactive nature of the isothiocyanate group might influence the absorption, distribution, metabolism, and excretion (ADME) profile of the conjugate, potentially leading to improved bioavailability and cellular uptake compared to the individual components.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this whitepaper for the evaluation of antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a fresh solution of DPPH in ethanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value is then determined.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The results are expressed as micromoles of Fe²⁺ equivalents per liter or gram of sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The ability of an antioxidant to quench this color by donating electrons or hydrogen atoms is measured spectrophotometrically.
-
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox is typically used as a standard.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Nrf2 Nuclear Translocation Assay (Western Blot)
-
Principle: This assay determines the activation of the Nrf2 pathway by measuring the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus upon treatment with the test compound.
-
Protocol:
-
Culture cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) to an appropriate confluency.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.
-
Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for Nrf2.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.
-
Quantify the band intensities to determine the relative amount of Nrf2 in each fraction.
-
Conclusion and Future Directions
While direct experimental evidence for the antioxidant properties of this compound is currently limited, the extensive data on its constituent molecules, pterostilbene and isothiocyanates, provides a strong rationale for its investigation as a potent antioxidant agent. The dual mechanism of action, combining direct radical scavenging with robust Nrf2-mediated induction of endogenous antioxidant defenses, suggests the potential for synergistic effects.
Future research should focus on the synthesis and in-depth in vitro and in vivo evaluation of this compound. The experimental workflows and protocols detailed in this guide provide a solid framework for such investigations. Elucidating the precise mechanisms and quantifying the antioxidant capacity of this novel conjugate will be crucial for unlocking its potential as a therapeutic agent in the prevention and treatment of oxidative stress-related diseases.
References
- 1. Protective effect of Pterostilbene against free radical mediated oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The anti-oxidant properties of isothiocyanates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
Pharmacokinetics and Bioavailability of Pterostilbene-Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The conjugation of bioactive molecules is a promising strategy in drug development to enhance therapeutic efficacy. Pterostilbene-isothiocyanate (PTE-ITC) is a novel hybrid compound synthesized from pterostilbene (PTER), a natural dimethylated analog of resveratrol, and an isothiocyanate (ITC) moiety. This conjugate has demonstrated significant potential in preclinical cancer studies, showing enhanced cytotoxicity compared to its parent compounds[1][2]. Understanding the pharmacokinetic profile and bioavailability of this conjugate is critical for its translation into clinical applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of PTE-ITC. Due to a lack of direct in vivo pharmacokinetic studies on the conjugate, this guide focuses on the detailed pharmacokinetic profiles of its parent molecules, pterostilbene and representative isothiocyanates, to provide a foundational understanding for future research.
Introduction to this compound (PTE-ITC)
Pterostilbene (PTER), a stilbenoid found in blueberries and grapes, is recognized for its superior bioavailability and metabolic stability compared to resveratrol[3][4][5]. Isothiocyanates (ITCs), such as sulforaphane from broccoli, are well-studied for their chemopreventive properties[6]. The synthesis of a PTE-ITC conjugate aims to combine the biological activities of both parent molecules, potentially leading to synergistic effects and a more potent therapeutic agent[7][8]. Preclinical studies have shown that PTE-ITC can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer[2][9][10]. However, to date, published literature has focused primarily on the in vitro biological activity and mechanisms of action, with no available data on the in vivo pharmacokinetics or bioavailability of the conjugate itself.
Pharmacokinetics of Parent Compounds
To forecast the potential in vivo behavior of PTE-ITC, it is essential to analyze the pharmacokinetics of its constituent parts.
Pterostilbene (PTE)
Pterostilbene is noted for its favorable pharmacokinetic properties, largely attributed to its two methoxy groups, which increase its lipophilicity and reduce its susceptibility to rapid first-pass metabolism compared to resveratrol[3][11].
Key Pharmacokinetic Parameters:
-
Absorption and Bioavailability: Pterostilbene is rapidly absorbed after oral administration[12][13]. Studies in rats have demonstrated a remarkably high oral bioavailability of approximately 80%, in stark contrast to resveratrol's 20%[3][4]. This enhanced bioavailability is a key advantage, allowing for greater systemic exposure[5]. Formulations such as cocrystals with picolinic acid have been shown to further increase oral bioavailability by up to 10-fold in rats[14].
-
Distribution: Due to its lipophilic nature, pterostilbene is widely distributed in tissues[12]. Its low molecular weight facilitates passage through biological membranes, including the blood-brain barrier[15].
-
Metabolism: Pterostilbene undergoes Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble metabolites for excretion[15]. However, its rate of glucuronidation is significantly lower than that of resveratrol, contributing to its higher metabolic stability and longer half-life[15][16].
-
Elimination: The clearance rate of pterostilbene in rats appears to be dose-dependent, decreasing at higher doses, which may suggest metabolic saturation[17].
Quantitative Pharmacokinetic Data for Pterostilbene in Rats
| Parameter | Oral Dose (mg/kg) | IV Dose (mg/kg) | Value | Source |
| Bioavailability (F) | 56 | 11.2 | ~80% | [3][4] |
| Cmax (Peak Plasma Conc.) | 56 | - | 5,344 ± 1,029 ng/mL | [4] |
| Tmax (Time to Peak Conc.) | 56 | - | 0.23 ± 0.05 h | [4] |
| AUC₀₋ᵢₙf (Total Exposure) | - | 11.2 | 1,940 ± 350 ng·h/mL | [4] |
| CL (Clearance) | - | 11.2 | 100.8 ± 19.8 mL/min/kg | [4] |
| Vss (Volume of Distribution) | - | 11.2 | 11.9 ± 3.4 L/kg | [4] |
Isothiocyanates (ITCs)
The pharmacokinetics of isothiocyanates have been extensively studied, particularly for sulforaphane (SFN) and phenethyl isothiocyanate (PEITC).
Key Pharmacokinetic Parameters:
-
Absorption and Bioavailability: ITCs are generally well-absorbed. In rats, sulforaphane administered at low, dietary-relevant doses demonstrated an absolute bioavailability of 82%[6][18][19]. Phenethyl isothiocyanate also shows high oral bioavailability in rats, reaching up to 93-115% at certain doses[20]. However, the bioavailability of sulforaphane appears to decrease at higher doses, indicating a dose-dependent pharmacokinetic behavior[18][19].
-
Distribution: Isothiocyanates are known to attain high intracellular concentrations. This is partly due to their rapid conjugation with intracellular glutathione, which maintains a concentration gradient that drives further cellular uptake[6][21].
-
Metabolism: The primary metabolic pathway for ITCs is conjugation with glutathione, a reaction that can occur in the intestine, liver, and blood[21]. This is the first step in the mercapturic acid pathway, leading to their eventual excretion.
-
Elimination: Sulforaphane exhibits a long terminal elimination phase, which is likely a result of protein binding that makes it less available for metabolism and excretion[6][21].
Quantitative Pharmacokinetic Data for Sulforaphane in Rats
| Parameter | Oral Dose (μmol/kg) | IV Dose (μmol/kg) | Value | Source |
| Bioavailability (F) | 2.8 | 2.8 | 82% | [6][18] |
| Cmax (Peak Plasma Conc.) | 2.8 | - | 1.1 ± 0.1 μM | [6] |
| Tmax (Time to Peak Conc.) | 2.8 | - | 0.5 h | [6] |
| AUC₀₋₂₄ (Exposure) | 2.8 | - | 5.8 ± 0.7 μM·h | [6] |
| t½ (Half-life) | 2.8 | - | 3.8 ± 0.4 h | [6] |
Experimental Methodologies
The data presented in this guide are derived from studies employing standardized preclinical pharmacokinetic protocols. Below is a generalized methodology.
Animal Model and Dosing Protocol
-
Animal Model: Studies on pterostilbene and sulforaphane typically utilize male Sprague-Dawley or Wistar rats[4][18][20].
-
Administration: For oral bioavailability studies, compounds are administered via oral gavage. For determining absolute bioavailability, a parallel group receives the compound via intravenous (IV) injection[3][4][18]. Pterostilbene has been administered in vehicles like a mix of polyethylene glycol 400, ethanol, and saline[4]. Sulforaphane has been administered in corn oil[18].
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected serially from the tail vein or another appropriate site at predetermined time points post-administration[4][6].
-
Sample Processing: Plasma is separated from whole blood by centrifugation and is often stabilized and stored at low temperatures (-80°C) prior to analysis.
-
Analytical Method: Plasma concentrations of the parent compound and its metabolites are quantified using validated high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[3][4][20]. This method provides the high sensitivity and specificity required for pharmacokinetic analysis.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), and half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin[20].
-
Bioavailability Calculation: Absolute oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a test compound in a rodent model.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activities of this compound Conjugate in Breast Cancer Cells: Involvement of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pterostilbene Pharmacokinetics [pterostilbene.com]
- 6. cambridge.org [cambridge.org]
- 7. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status | PLOS One [journals.plos.org]
- 9. Role of isothiocyanate conjugate of pterostilbene on the inhibition of MCF-7 cell proliferation and tumor growth in Ehrlich ascitic cell induced tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound conjugate suppresses growth of prostate cancer cells irrespective of androgen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Occurrence, Bioavailability, Anti-inflammatory, and Anticancer Effects of Pterostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Improving the bioavailability of pterostilbene - CIRCE Scientific [circescientific.com]
- 15. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 20. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat - ProQuest [proquest.com]
Pterostilbene-Isothiocyanate: A Technical Guide to its Anti-Proliferative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterostilbene-isothiocyanate (PTER-ITC) is a novel hybrid compound synthesized by conjugating an isothiocyanate moiety to the backbone of pterostilbene, a naturally occurring analog of resveratrol. This modification has been shown to enhance the anti-proliferative and pro-apoptotic activities of the parent compound, making PTER-ITC a promising candidate for cancer therapy. This technical guide provides an in-depth overview of the initial studies on the anti-proliferative effects of PTER-ITC, focusing on its impact on various cancer cell lines, the underlying signaling pathways, and detailed experimental protocols for replication and further investigation.
Quantitative Analysis of Anti-Proliferative Effects
The anti-proliferative activity of PTER-ITC has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data from these initial studies, including the half-maximal inhibitory concentration (IC50) values, the induction of apoptosis, and the effects on cell cycle distribution.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MG-63 | Osteosarcoma | 34.67 | [1] |
| LNCaP | Prostate Cancer (Androgen-Responsive) | 40 ± 1.12 | [2] |
| PC-3 | Prostate Cancer (Androgen-Independent) | 45 ± 1.50 | [2] |
| TR/MCF-7 | Breast Cancer (Tamoxifen-Resistant) | 37.21 | [3] |
| 5-FUR/MDA-MB 231 | Breast Cancer (5-Fluorouracil-Resistant) | 47.00 | [3] |
Table 2: Induction of Apoptosis by this compound in Prostate Cancer Cells
| Cell Line | Treatment (24h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Reference |
| PC-3 | 20 µM PTER-ITC | ~44 | ~12 | [2] |
| PC-3 | 40 µM PTER-ITC | ~68 | ~16 | [2] |
Table 3: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| PC-3 | Control | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 0.9 | [4] |
| PC-3 | 10 µM PTER-ITC | 50.2 ± 1.8 | 28.5 ± 1.2 | 21.3 ± 1.1 | [4] |
| PC-3 | 20 µM PTER-ITC | 45.1 ± 1.5 | 25.3 ± 1.0 | 29.6 ± 1.3 | [4] |
| LNCaP | Control | 60.2 ± 2.5 | 25.4 ± 1.3 | 14.4 ± 0.8 | [4] |
| LNCaP | 10 µM PTER-ITC | 54.3 ± 2.0 | 22.1 ± 1.1 | 23.6 ± 1.2 | [4] |
| LNCaP | 20 µM PTER-ITC | 48.7 ± 1.8 | 18.9 ± 0.9 | 32.4 ± 1.5 | [4] |
Signaling Pathways Modulated by this compound
PTER-ITC exerts its anti-proliferative effects by modulating several key signaling pathways implicated in cancer cell growth, survival, and metastasis. The following diagrams illustrate the mechanisms of action of PTER-ITC on these pathways.
References
- 1. This compound Inhibits Proliferation of Human MG-63 Osteosarcoma Cells via Abrogating β-Catenin/TCF-4 Interaction—A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pterostilbene–isothiocyanate reduces miR-21 level by impeding Dicer-mediated processing of pre-miR-21 in 5-fluorouracil and tamoxifen-resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Mustard Bomb's Payload: A Technical Guide to the Discovery and Natural Sources of Isothiocyanates
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, natural sources, and analysis of isothiocyanate-containing compounds.
This in-depth guide delves into the fascinating world of isothiocyanates (ITCs), from their initial discovery to their prevalence in everyday cruciferous vegetables. It provides a wealth of quantitative data, detailed experimental protocols, and visual representations of the complex signaling pathways they modulate, offering a vital resource for those engaged in phytochemical research and drug discovery.
Discovery and Historical Perspective
Isothiocyanates, the compounds responsible for the characteristic pungent flavor of mustard, horseradish, and wasabi, are not innately present in plants. They are the product of a sophisticated plant defense mechanism known as the "mustard oil bomb"[1]. The story of their discovery is intrinsically linked to the study of their precursors, glucosinolates.
In the early 19th century, chemists began isolating sulfur-containing compounds from cruciferous plants. However, it wasn't until the mid-20th century that the enzymatic process of isothiocyanate formation was fully understood. When the plant tissue is damaged, for instance by chewing or insect attack, the enzyme myrosinase comes into contact with glucosinolates, which are stored separately in the plant's cells[1][2]. This interaction triggers a hydrolysis reaction, releasing glucose and an unstable aglycone that rapidly rearranges to form an isothiocyanate[1][2]. This elegant defense mechanism deters herbivores and protects the plant from pathogens. The pioneering work of scientists like A. I. Virtanen in the mid-20th century laid the foundation for our current understanding of this intricate system. The isolation and identification of sulforaphane from broccoli in 1992 by Zhang et al. marked a significant milestone, igniting a surge in research into the health-promoting properties of these compounds.
Natural Sources and Biosynthesis of Isothiocyanates
Isothiocyanates are exclusively derived from the enzymatic hydrolysis of glucosinolates, a large and diverse group of plant secondary metabolites. These precursor compounds are abundant in vegetables of the Brassicaceae family, commonly known as cruciferous vegetables.
The biosynthesis of glucosinolates is a complex process involving amino acid elongation and a core structure formation. The specific isothiocyanate produced depends on the side chain of the parent glucosinolate. For example, glucoraphanin is the precursor to sulforaphane, sinigrin to allyl isothiocyanate (AITC), gluconasturtiin to phenethyl isothiocyanate (PEITC), and glucotropaeolin to benzyl isothiocyanate (BITC)[3][4].
The concentration and type of isothiocyanates can vary significantly between different cruciferous vegetables and even between cultivars of the same vegetable. Factors such as growing conditions, plant age, and post-harvest handling can all influence the glucosinolate content and, consequently, the isothiocyanate yield[5].
Data Presentation: Isothiocyanate Content in Cruciferous Vegetables
The following tables summarize the quantitative data on the total isothiocyanate content and the concentration of specific isothiocyanates in various raw cruciferous vegetables.
Table 1: Total Isothiocyanate Yield in Raw Cruciferous Vegetables
| Vegetable | Mean Total Isothiocyanate Yield (μmol/100g wet weight) | Range (μmol/100g wet weight) | Reference |
| Mustard Greens | 61.3 | 0.4 - 137.9 | [1] |
| Collard Greens | 21.7 | 8.7 - 41.5 | [1] |
| Kale | 10.6 | 2.5 - 22.4 | [1] |
| Brussels Sprouts | 10.4 | 3.2 - 20.1 | [1] |
| Cabbage | 9.1 | 0.5 - 24.8 | [1] |
| Broccoli | 7.7 | 1.8 - 18.9 | [1] |
| Turnip Greens | 6.8 | 2.1 - 13.5 | [1] |
| Cauliflower | 1.5 | 0.3 - 4.2 | [1] |
Table 2: Concentration of Specific Isothiocyanates in Selected Raw Cruciferous Vegetables
| Isothiocyanate | Precursor Glucosinolate | Vegetable | Concentration | Reference |
| Sulforaphane | Glucoraphanin | Broccoli | 40 - 190 mg/kg fresh weight | [6] |
| Sulforaphane | Glucoraphanin | Broccoli Sprouts (3-day old) | 10-100 times more than mature broccoli | [3] |
| Phenethyl Isothiocyanate (PEITC) | Gluconasturtiin | Watercress | 273.89 ± 0.88 ng/g of dry extract | [7] |
| Allyl Isothiocyanate (AITC) | Sinigrin | Mustard (condiment) | 731.9 µg/g | [8] |
| Benzyl Isothiocyanate (BITC) | Glucotropaeolin | Mustard (condiment) | 0.07 µg/g | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction, quantification, and activity assessment of isothiocyanates.
Extraction and Quantification of Sulforaphane from Broccoli
This protocol describes a method for the extraction and quantification of sulforaphane from broccoli using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fresh broccoli florets
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) silica cartridges
-
Sulforaphane standard
-
Blender
-
Centrifuge
-
Rotary evaporator
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Homogenize 100g of fresh broccoli florets in a blender.
-
Enzymatic Hydrolysis: Incubate the homogenate at room temperature for 2 hours to allow for the complete conversion of glucoraphanin to sulforaphane by endogenous myrosinase.
-
Extraction: Add 200 mL of dichloromethane to the homogenate and shake vigorously for 30 minutes. Centrifuge the mixture at 4000 rpm for 15 minutes and collect the organic (lower) layer. Repeat the extraction twice.
-
Concentration: Combine the dichloromethane extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 30°C.
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a silica SPE cartridge with 5 mL of dichloromethane.
-
Dissolve the dried extract in a minimal amount of dichloromethane and load it onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to remove non-polar impurities.
-
Elute the sulforaphane with 10 mL of a 95:5 (v/v) dichloromethane:acetone mixture.
-
Evaporate the eluate to dryness.
-
-
HPLC Analysis:
-
Reconstitute the purified extract in 1 mL of acetonitrile.
-
Inject 20 µL of the sample into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 30% acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 202 nm.
-
-
Quantification: Prepare a standard curve using known concentrations of sulforaphane. Quantify the sulforaphane in the sample by comparing its peak area to the standard curve.
-
Myrosinase Activity Assay
This protocol outlines a spectrophotometric method to determine the activity of myrosinase by measuring the rate of sinigrin hydrolysis.
Materials:
-
Plant tissue (e.g., mustard seed meal)
-
Phosphate buffer (100 mM, pH 6.5)
-
Sinigrin solution (10 mM)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize 1g of plant tissue in 10 mL of cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the myrosinase enzyme.
-
-
Enzyme Assay:
-
In a cuvette, mix 950 µL of phosphate buffer and 50 µL of the enzyme extract.
-
Initiate the reaction by adding 50 µL of the sinigrin solution.
-
Immediately measure the decrease in absorbance at 227 nm for 5 minutes at 37°C. The decrease in absorbance corresponds to the hydrolysis of sinigrin.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Use the molar extinction coefficient of sinigrin (ε = 6,800 M⁻¹cm⁻¹) to calculate the enzyme activity. One unit of myrosinase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of sinigrin per minute under the assay conditions.
-
Signaling Pathways and Experimental Workflows
Isothiocyanates exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of novel therapeutic strategies.
Key Signaling Pathways Modulated by Isothiocyanates
A. The Keap1-Nrf2 Pathway: The Master Regulator of Antioxidant Response
Isothiocyanates are potent inducers of the Keap1-Nrf2 pathway, a critical signaling cascade that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Caption: Isothiocyanate-mediated activation of the Nrf2 pathway.
B. Apoptosis Induction: The Programmed Cell Death Pathway
Isothiocyanates can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Isothiocyanate-induced apoptosis pathways.
Experimental Workflow for Assessing Isothiocyanate Bioactivity
The following diagram illustrates a typical experimental workflow for screening and characterizing the bioactivity of isothiocyanate-containing compounds.
Caption: Experimental workflow for isothiocyanate bioactivity assessment.
Conclusion
The discovery of isothiocyanates and their potent biological activities has opened up exciting avenues for research in nutrition, pharmacology, and drug development. Their natural abundance in cruciferous vegetables makes them readily accessible for study and highlights the importance of diet in health and disease prevention. This technical guide provides a solid foundation for researchers to delve deeper into the science of isothiocyanates, from understanding their origins to designing experiments to unravel their complex mechanisms of action. The provided data, protocols, and pathway diagrams serve as a valuable resource to accelerate future discoveries in this promising field.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates suppress the invasion and metastasis of tumors by targeting FAK/MMP-9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Dietary Isothiocyanate-induced Apoptosis via Thiol Modification of DNA Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Theoretical and Computational Insights into Pterostilbene-Isothiocyanate Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the interactions of pterostilbene and its isothiocyanate conjugates with various biological targets. Pterostilbene (PTER), a natural analog of resveratrol, exhibits promising therapeutic properties, which can be enhanced through chemical modification, such as the addition of an isothiocyanate (ITC) group. The resulting pterostilbene-isothiocyanate (PTER-ITC) conjugate has demonstrated significant potential in preclinical studies, particularly in cancer research. This document details the molecular modeling techniques, including molecular docking and molecular dynamics simulations, that have elucidated the binding mechanisms of these compounds. Furthermore, it summarizes the key signaling pathways modulated by PTER-ITC and presents quantitative data from various in vitro and in silico studies. Detailed experimental and computational protocols are provided to facilitate the replication and extension of these findings.
Introduction
Pterostilbene, a naturally occurring stilbenoid found in blueberries and grapes, has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties.[1] Its favorable pharmacokinetic profile, including higher bioavailability compared to resveratrol, makes it an attractive candidate for drug development.[2] To further enhance its therapeutic efficacy, researchers have explored the synthesis of pterostilbene derivatives. One such derivative, the this compound (PTER-ITC) conjugate, has shown potent anticancer activities by targeting multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[3]
Computational and theoretical studies have been instrumental in understanding the molecular mechanisms underlying the biological activities of PTER and PTER-ITC. These approaches provide valuable insights into the binding modes, interaction energies, and dynamic behavior of these compounds with their protein targets. This guide aims to consolidate the current knowledge from these studies, offering a technical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Computational Methodologies
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Experimental Protocol: Molecular Docking of PTER-ITC with PPARγ
-
Protein Preparation: The crystal structure of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 3D structure of PTER-ITC is generated using a chemical drawing tool like ChemSketch and optimized using a molecular modeling software such as Avogadro.
-
Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking calculations. A grid box is defined around the active site of PPARγ to encompass the binding pocket.
-
Analysis of Results: The docking results are analyzed to identify the binding poses with the lowest energy scores. The interactions between PTER-ITC and the amino acid residues of PPARγ, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the physical movements of atoms and molecules over time. This technique provides insights into the stability of protein-ligand complexes and the conformational changes that may occur upon binding.
Experimental Protocol: MD Simulation of the PTER-ITC/TCF-4 Complex [4]
-
System Setup: The docked complex of PTER-ITC and Transcription Factor 4 (TCF-4) is placed in a simulation box. The box is solvated with a water model (e.g., TIP3P or SPC), and ions are added to neutralize the system.
-
Topology and Parameter Files: Topology files for the protein are generated using a force field such as GROMOS or AMBER. Ligand topology and parameter files are generated using a server like PRODRG.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure to ensure stability.
-
Production Run: The production MD simulation is run for a specified period (e.g., 100 ns).
-
Trajectory Analysis: The trajectory from the simulation is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the stability of the protein-ligand interactions over time.
Quantitative Data from In Silico and In Vitro Studies
The following tables summarize key quantitative data from various studies on pterostilbene and its isothiocyanate conjugate.
Table 1: Molecular Docking and Binding Energy Data
| Ligand | Protein Target | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Pterostilbene | Telomerase (3DU6) | -7.10 | Active site residues | [5] |
| PTER-ITC | PPARγ | - | His323, Tyr327 (H-bonds); 5 polar & 8 non-polar residues | [6][7] |
| PTER-ITC | TCF-4 | - | Ala14, Asn15, Asp16, Ser20 (H-bonds); Glu17, Ile19 (π-sigma) | [4] |
| Pterostilbene | SIRT1 | -6.5 | - | [8] |
Table 2: In Vitro Biological Activity Data
| Compound | Cell Line | Assay | IC50 (µM) | Observations | Reference |
| Pterostilbene | MCF-7 (Breast Cancer) | Cytotoxicity | 30.0 | - | [5] |
| Pterostilbene | NCI-H460 (Lung Cancer) | Cytotoxicity | 47.2 | - | [5] |
| PTER-ITC | MCF-7 (Breast Cancer) | Apoptosis | Induces apoptosis via PPARγ pathway | - | [6] |
| PTER-ITC | MDA-MB-231 (Breast Cancer) | Apoptosis | Suppresses PTER-ITC-induced apoptosis when pre-treated with PPARγ antagonists | - | [6][7] |
| PTER-ITC | MG-63 (Osteosarcoma) | Cytotoxicity, Migration | Inhibits survival, proliferation, and migration | [4] |
Key Signaling Pathways Modulated by this compound
PTER-ITC has been shown to exert its anticancer effects by modulating several key signaling pathways. Computational and experimental studies have provided insights into the mechanisms of action at a molecular level.
PPARγ Signaling Pathway
The Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cancer.[6][7] Molecular docking studies have shown that PTER-ITC binds to the ligand-binding domain of PPARγ, forming hydrogen bonds with residues His323 and Tyr327, and engaging in hydrophobic interactions with several other residues.[6] This binding activates PPARγ, leading to the induction of apoptosis in breast cancer cells.[6][7]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. PTER-ITC has been shown to inhibit the activation of NF-κB by preventing the formation of the IKK complex, which is central to NF-κB activation.[9] This is achieved by PTER-ITC binding to the NEMO-binding domain (NBD) of IKK-β, thereby inhibiting its interaction with NEMO (NF-κB essential modulator).[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Pterostilbene Suppresses both Cancer Cells and Cancer Stem-Like Cells in Cervical Cancer with Superior Bioavailability to Resveratrol [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cancer stem cells and signaling pathways by resveratrol and pterostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 9. Pterostilbene simultaneously induced G0/G1-phase arrest and MAPK-mediated mitochondrial-derived apoptosis in human acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pterostilbene-Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of pterostilbene-isothiocyanate (PTER-ITC), a promising compound with demonstrated anticancer, anti-inflammatory, and anti-metastatic properties. The synthesis involves a two-step process: the formation of an amino-pterostilbene precursor followed by the conversion of the amino group to an isothiocyanate. This protocol is based on established chemical transformations for analogous compounds. Additionally, this document includes application notes on the use of PTER-ITC in cancer research, with protocols for in vitro cytotoxicity assays and a summary of its known mechanisms of action.
Introduction
Pterostilbene, a natural analog of resveratrol found in blueberries and grapes, has garnered significant interest for its diverse pharmacological activities. To enhance its therapeutic potential, derivatives such as this compound have been synthesized. PTER-ITC combines the biological effects of pterostilbene with the potent activity of the isothiocyanate group, which is found in many cancer-preventive compounds. This semi-synthetic conjugate has been shown to target multiple signaling pathways involved in cancer progression, including NF-κB and MAPK pathways.[1][2] These application notes provide a comprehensive guide for the synthesis, characterization, and in vitro evaluation of PTER-ITC.
Synthesis of this compound
The synthesis of PTER-ITC can be achieved through a two-step process. The first step involves the synthesis of an amino-pterostilbene derivative, followed by the conversion of the amine to an isothiocyanate.
Part 1: Synthesis of Amino-Pterostilbene Precursor
A common strategy for introducing an amino group is to first synthesize a nitro-derivative of the stilbene backbone, which is then reduced to the corresponding amine.
Experimental Protocol:
-
Synthesis of 3,5-dimethoxy-4'-nitrostilbene:
-
In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (10 mmol), p-nitrotoluene (10-20 mmol), and sodium methoxide (11-20 mmol) in methanol.
-
Reflux the mixture at 50-60°C for 40-55 hours.
-
After the reaction is complete, cool the mixture and recrystallize the product to obtain 3,5-dimethoxy-4'-nitrostilbene.[3]
-
-
Reduction to 3,5-dimethoxy-4'-aminostilbene:
-
In a separate flask, dissolve the synthesized 3,5-dimethoxy-4'-nitrostilbene (10 mmol), hydrazine hydrate (15-30 mmol), activated carbon (50-100 mmol), and a Lewis acid (e.g., FeCl3, 1-2 mmol) in ethanol.
-
Reflux the mixture at 75-82°C for 2-5 hours.
-
Upon completion, filter the reaction mixture and recrystallize the product to yield 3,5-dimethoxy-4'-aminostilbene.[3]
-
Part 2: Conversion to this compound
The final step is the conversion of the amino group to an isothiocyanate using carbon disulfide.
Experimental Protocol:
-
Formation of Dithiocarbamate Salt:
-
Dissolve the 3,5-dimethoxy-4'-aminostilbene (1.0 equiv.) in a suitable solvent such as dichloromethane or a mixture of CS2 and a base.
-
Add carbon disulfide (CS2) to the solution.
-
A base, such as triethylamine or an amine base, is typically added to facilitate the formation of the dithiocarbamate ammonium salt.[4]
-
-
Desulfurization to Isothiocyanate:
-
To the dithiocarbamate salt solution, add a desulfurylating reagent. Common reagents for this step include p-toluenesulfonyl chloride, bis(trichloromethyl)carbonate (BTC), or iodine.[5]
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.[6]
-
Characterization Data
The synthesized this compound should be characterized using standard analytical techniques. The expected data, based on similar pterostilbene derivatives, are summarized below.[6]
| Analysis | Expected Results |
| ¹H-NMR | Peaks corresponding to aromatic protons, methoxy groups, and the stilbene vinyl protons. |
| ¹³C-NMR | Resonances for aromatic carbons, methoxy carbons, vinyl carbons, and the isothiocyanate carbon. |
| HRMS (ESI) | Accurate mass measurement to confirm the elemental composition. |
| Purity (HPLC) | >95% |
| Yield | Varies depending on reaction conditions and purification efficiency. |
Application Notes: In Vitro Cancer Cell Studies
PTER-ITC has been shown to be effective against various cancer cell lines, particularly breast cancer.[1] The following is a standard protocol for assessing its cytotoxic effects.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well in 200 µL of complete medium.[1]
-
Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of PTER-ITC in DMSO.
-
Add varying concentrations of PTER-ITC (e.g., 0.01 to 500 µM) to the wells. Include a vehicle control (DMSO only).[1]
-
Incubate the cells for 24 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
-
Data Acquisition:
-
Dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of PTER-ITC that inhibits 50% of cell growth).
-
Known IC₅₀ Values for Pterostilbene Derivatives
The following table presents the IC₅₀ values for a pterostilbene analogue (2L) against breast cancer cell lines, which can serve as a reference for the expected potency of PTER-ITC.[6]
| Cell Line | Compound | IC₅₀ (µM) |
| MDA-MB-231 | Analogue 2L | 10.39 |
| MCF-7 | Analogue 2L | 11.73 |
Diagrams
Synthesis Workflow
Caption: Workflow for the two-part synthesis of this compound.
Postulated Signaling Pathway Inhibition by PTER-ITC
Caption: PTER-ITC is known to inhibit the NF-κB and MAPK signaling pathways.
References
- 1. Pterostilbene–isothiocyanate reduces miR-21 level by impeding Dicer-mediated processing of pre-miR-21 in 5-fluorouracil and tamoxifen-resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1539805A - The synthetic method of pterostilbene - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis, In Vitro, and In Vivo Investigations of Pterostilbene-Tethered Analogues as Anti-Breast Cancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
How to perform an MTT assay with pterostilbene-isothiocyanate?
An MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds like pterostilbene-isothiocyanate (PTE-ITC). This document provides detailed application notes and a comprehensive protocol for researchers, scientists, and drug development professionals on how to perform an MTT assay with PTE-ITC.
Application Notes
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3] This assay is particularly useful for determining the cytotoxic potential of novel compounds such as this compound, a semi-synthetic conjugate of pterostilbene and isothiocyanate, which has shown promising anti-cancer properties.[4]
The primary application of the MTT assay in the context of PTE-ITC is to quantify its dose-dependent inhibitory effect on the proliferation of various cancer cell lines.[5] By exposing cancer cells to a range of PTE-ITC concentrations, a dose-response curve can be generated to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5] This is a critical parameter in preclinical drug development.
It is important to note that the culture medium's components, such as serum or phenol red, can create background noise. Therefore, it is recommended to include appropriate background controls, such as wells with culture medium and MTT but without cells.[6] Additionally, a vehicle control (cells treated with the solvent used to dissolve PTE-ITC, typically DMSO) should be included to account for any effects of the solvent on cell viability.[4]
Experimental Protocol
This protocol details the steps for determining the cytotoxicity of this compound on a selected cancer cell line using the MTT assay.
Materials and Equipment
-
Reagents:
-
This compound (PTE-ITC)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., RPMI, DMEM) appropriate for the cell line
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
-
Equipment:
-
96-well flat-bottom sterile cell culture plates
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Serological pipettes
-
Sterile pipette tips
-
Sterile tubes for dilutions
-
Procedure
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., PC-3, LNCaP, MG-63) in T-75 flasks until they reach 70-80% confluency.[4][5]
-
Trypsinize the cells, centrifuge, and resuspend them in a fresh complete medium to a concentration of approximately 7.5 x 10^4 cells/mL.[6]
-
Seed 100 µL of the cell suspension (containing approximately 7,500 cells) into each well of a 96-well plate.[6]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.[6]
-
-
PTE-ITC Treatment:
-
Prepare a stock solution of PTE-ITC in DMSO.
-
On the following day, prepare serial dilutions of PTE-ITC in the cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20, 40, 80, 100 µM).[4] The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PTE-ITC.
-
Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the highest PTE-ITC concentration) and a negative control group (cells with fresh medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for an additional 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[2] A reference wavelength of 620 nm can also be used to reduce background noise.[6]
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of PTE-ITC to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation
The following table summarizes representative data on the cytotoxicity of this compound (PTE-ITC) against various cancer cell lines after 24 hours of exposure, as determined by the MTT assay.
| Cell Line | Compound | IC50 (µM) |
| LNCaP (Prostate Cancer) | This compound | 40 ± 1.12[5] |
| Pterostilbene | 66.4 ± 1.39[5] | |
| Resveratrol | 82.2 ± 2.19[5] | |
| PC-3 (Prostate Cancer) | This compound | 45 ± 1.50[5] |
| Pterostilbene | 75 ± 2.55[5] | |
| Resveratrol | 95.0 ± 1.13[5] | |
| MG-63 (Osteosarcoma) | This compound | ~20[4] |
| Pterostilbene | >100[4] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for MTT assay with PTE-ITC.
PTE-ITC Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5] It can also lead to the activation of caspases, which are crucial for executing apoptosis.[5]
Caption: PTE-ITC induced apoptosis pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Inhibits Proliferation of Human MG-63 Osteosarcoma Cells via Abrogating β-Catenin/TCF-4 Interaction—A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Apoptosis Assay for Pterostilbene-Isothiocyanate
Introduction
Pterostilbene, a natural analog of resveratrol, and isothiocyanates, a class of compounds found in cruciferous vegetables, have independently demonstrated potent anti-cancer properties, including the induction of apoptosis in various cancer cell lines.[1][2][3] Pterostilbene has been shown to modulate apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[4][5] Similarly, isothiocyanates can induce apoptosis via caspase-dependent mechanisms.[3] The conjugation of pterostilbene with an isothiocyanate group may yield a novel compound with enhanced or synergistic apoptotic effects. These application notes provide a comprehensive guide for researchers to perform in vitro apoptosis assays to evaluate the efficacy of pterostilbene-isothiocyanate.
Experimental Workflow
The overall workflow for assessing the apoptotic effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using various apoptosis assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell death induction by isothiocyanates and their underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterostilbene-Isothiocyanate (PTER-ITC) in Breast Cancer Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Pterostilbene-isothiocyanate (PTER-ITC) in a breast cancer animal model. The information is curated from preclinical studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of PTER-ITC.
Introduction
Pterostilbene, a natural analog of resveratrol, has demonstrated promising anti-cancer properties. Its derivative, this compound (PTER-ITC), has been synthesized to enhance its therapeutic efficacy. In preclinical breast cancer models, PTER-ITC has been shown to induce apoptosis, inhibit metastasis, and modulate key signaling pathways.[1][2][3][4] This document outlines the methodologies for in vivo administration, summarizes key quantitative data, and illustrates the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo effects of PTER-ITC on breast cancer models.
Table 1: In Vitro Efficacy of PTER-ITC on Human Breast Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Results | Reference |
| MCF-7 (ER+) | MTT Assay (24h) | 10 | ~25% decrease in cell viability | [3] |
| 20 | ~45% decrease in cell viability | [3] | ||
| Apoptosis (Annexin V) | 20 | Significant increase in apoptotic cells | [3] | |
| MDA-MB-231 (TNBC) | MTT Assay (24h) | 10 | Significant decrease in cell viability | [3] |
| 20 | Further significant decrease in cell viability | [3] | ||
| Apoptosis (Annexin V) | 20 | Significant increase in apoptotic cells | [3] |
Table 2: In Vivo Anti-Metastatic Efficacy of PTER-ITC in a 4T1 Syngeneic Mouse Model
| Treatment Group | Primary Tumor Volume (mm³) | Number of Lung Metastatic Nodules | Key Molecular Changes | Reference |
| Vehicle Control | Data not specified | Significantly higher compared to PTER-ITC group | - | [1] |
| PTER-ITC | Data not specified | Significantly lower compared to vehicle control | Reversion of EMT, Inhibition of NF-κB activation | [1] |
Experimental Protocols
In Vivo Administration of PTER-ITC in a 4T1 Syngeneic Mouse Model
This protocol is based on studies evaluating the anti-metastatic properties of PTER-ITC in a highly metastatic breast cancer model.[1]
a. Animal Model:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Cell Line: 4T1 murine breast carcinoma cells.
b. Tumor Cell Implantation:
-
Culture 4T1 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the mammary fat pad of each mouse.
c. PTER-ITC Formulation and Administration:
-
Dosage: While the specific dosage for PTER-ITC in the 4T1 model is not explicitly stated in the provided search results, a starting point can be inferred from studies on pterostilbene. A suggested dose to investigate would be in the range of 10-50 mg/kg body weight.
-
Vehicle: A common vehicle for oral administration of similar compounds is a solution of 50% DMSO, 40% PEG300, and 10% ethanol.[5] For intraperitoneal injections, PTER-ITC can be dissolved in a vehicle such as corn oil.
-
Administration Route: Oral gavage is a common and effective route for pterostilbene and its analogs.[5] Intraperitoneal injection is another potential route.
-
Frequency: Daily or every other day administration is a typical starting point for treatment schedules.
-
Treatment Initiation: Begin treatment when tumors are palpable (e.g., 50-100 mm³).
d. Monitoring and Endpoints:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and overall health of the animals throughout the study.
-
At the end of the study (e.g., 3-4 weeks post-implantation or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest the lungs and fix them in Bouin's solution to count the number of metastatic nodules on the surface.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Western Blot Analysis of EMT and Signaling Pathway Markers
a. Protein Extraction:
-
Homogenize tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
b. Electrophoresis and Transfer:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-cancer effects of PTER-ITC in breast cancer are attributed to its modulation of key signaling pathways, primarily the NF-κB and PPARγ pathways.
Experimental Workflow
The following diagram outlines the general workflow for evaluating PTER-ITC in a breast cancer animal model.
References
- 1. This compound inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activities of this compound Conjugate in Breast Cancer Cells: Involvement of PPARγ | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activities of this compound conjugate in breast cancer cells: involvement of PPARγ [www2.cnb.csic.es]
- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of Pterostilbene-Isothiocyanate on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the impact of pterostilbene and isothiocyanates, both individually and in combination, on gene expression in cancer cells. The protocols detailed below offer step-by-step instructions for key experiments to assess cell viability, apoptosis, and the modulation of specific signaling pathways.
Introduction
Pterostilbene, a natural analog of resveratrol found in blueberries, and isothiocyanates, derived from cruciferous vegetables, are phytochemicals that have demonstrated significant anti-cancer properties.[1][2] Their synergistic action is of particular interest in cancer research, as combination therapies can often enhance efficacy and reduce toxicity. A synthesized pterostilbene-isothiocyanate (PTER-ITC) conjugate has been shown to induce greater cytotoxicity in tumor cells than pterostilbene alone.[3] These compounds are known to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway, and to alter the expression of genes involved in tumor suppression and apoptosis.[4][5][6][7]
This document outlines the essential techniques to investigate the molecular mechanisms underlying the anti-cancer effects of pterostilbene and isothiocyanates, focusing on their impact on gene and protein expression.
Key Signaling Pathways
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Pterostilbene has been shown to inhibit this pathway in cancer cells, leading to decreased cell viability.[4][5] Isothiocyanates can also indirectly influence this pathway by inducing apoptosis.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Both pterostilbene and isothiocyanates are known to induce apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic genes.[3][7][8]
Experimental Protocols
The following protocols provide a framework for assessing the effects of this compound treatment on cancer cells.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[12]
-
Treatment: After 24 hours, treat the cells with various concentrations of pterostilbene, isothiocyanate, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Control | 0 | 1.25 ± 0.08 | 100 |
| Pterostilbene | 20 | 0.85 ± 0.05 | 68 |
| Pterostilbene | 40 | 0.55 ± 0.04 | 44 |
| Isothiocyanate | 10 | 0.92 ± 0.06 | 73.6 |
| Isothiocyanate | 20 | 0.68 ± 0.05 | 54.4 |
| Ptero + Iso | 20 + 10 | 0.41 ± 0.03 | 32.8 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.[13][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[15][16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of necrotic or late apoptotic cells where the membrane integrity is compromised.[13] This allows for the differentiation between live cells (Annexin V-FITC negative, PI negative), early apoptotic cells (Annexin V-FITC positive, PI negative), and late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive).
Protocol:
-
Cell Treatment: Seed cells and treat with pterostilbene, isothiocyanate, or their combination as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation:
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 0 | 95.2 ± 2.1 | 3.1 ± 0.5 | 1.7 ± 0.3 |
| Pterostilbene | 40 | 60.5 ± 3.5 | 25.8 ± 2.2 | 13.7 ± 1.8 |
| Isothiocyanate | 20 | 72.1 ± 2.8 | 18.4 ± 1.9 | 9.5 ± 1.1 |
| Ptero + Iso | 40 + 20 | 35.3 ± 4.1 | 45.2 ± 3.7 | 19.5 ± 2.5 |
Gene Expression Analysis (RT-qPCR)
Quantitative Real-Time PCR (qPCR) is used to measure the expression levels of specific genes.[17][18][19]
Principle: RT-qPCR involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA), and the subsequent amplification of the cDNA by PCR.[19] The amount of amplified product is measured in real-time using fluorescent dyes or probes, allowing for the quantification of the initial amount of target mRNA.
Protocol:
-
RNA Isolation: Treat cells as previously described. Isolate total RNA using a suitable kit or method (e.g., Trizol).[20]
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase and random primers or oligo(dT)s.[19]
-
qPCR Reaction: Set up the qPCR reaction with the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.[18]
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[18]
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH, β-actin). The ΔΔCt method is commonly used for this purpose.[20]
Data Presentation:
| Gene | Treatment Group | Concentration (µM) | Fold Change in Expression |
| Bax | Pterostilbene | 40 | 2.5 ± 0.3 |
| Bax | Isothiocyanate | 20 | 1.8 ± 0.2 |
| Bax | Ptero + Iso | 40 + 20 | 4.1 ± 0.5 |
| Bcl-2 | Pterostilbene | 40 | 0.4 ± 0.05 |
| Bcl-2 | Isothiocyanate | 20 | 0.6 ± 0.07 |
| Bcl-2 | Ptero + Iso | 40 + 20 | 0.2 ± 0.03 |
| p53 | Pterostilbene | 40 | 3.1 ± 0.4 |
| p53 | Isothiocyanate | 20 | 2.2 ± 0.3 |
| p53 | Ptero + Iso | 40 + 20 | 5.5 ± 0.6 |
Protein Expression Analysis (Western Blotting)
Western blotting is a technique used to detect and quantify specific proteins in a sample.[21][22]
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the target protein.[22]
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors to extract total protein.[22][23]
-
Protein Quantification: Determine the protein concentration of each sample using a method such as the Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat dry milk in TBS-T to prevent non-specific antibody binding.[24]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, cleaved Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Data Presentation:
| Protein | Treatment Group | Concentration (µM) | Relative Protein Expression |
| p-Akt/Total Akt | Control | 0 | 1.00 |
| p-Akt/Total Akt | Pterostilbene | 40 | 0.35 ± 0.04 |
| p-Akt/Total Akt | Ptero + Iso | 40 + 20 | 0.15 ± 0.02 |
| Cleaved Caspase-3 | Control | 0 | 1.00 |
| Cleaved Caspase-3 | Pterostilbene | 40 | 3.8 ± 0.4 |
| Cleaved Caspase-3 | Isothiocyanate | 20 | 2.5 ± 0.3 |
| Cleaved Caspase-3 | Ptero + Iso | 40 + 20 | 6.2 ± 0.7 |
Experimental Workflow Diagram
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Apoptotic and Nonapoptotic Activities of Pterostilbene against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of this compound Conjugate in Breast Cancer Cells: Involvement of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting the PI3K/Akt/mTOR signaling pathway by pterostilbene attenuates mantle cell lymphoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary Phenethyl Isothiocyanate Alters Gene Expression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. Drug‐Induced Differential Gene Expression Analysis on Nanoliter Droplet Microarrays: Enabling Tool for Functional Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 19. elearning.unite.it [elearning.unite.it]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 22. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 23. Western blot assay to determine protein expression [bio-protocol.org]
- 24. pubcompare.ai [pubcompare.ai]
Application of Pterostilbene-Isothiocyanate in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to global health, with limited effective treatments available. Research into novel therapeutic agents with neuroprotective properties is paramount. Pterostilbene (PTE), a natural analog of resveratrol, has demonstrated considerable promise in preclinical studies due to its superior bioavailability and potent antioxidant and anti-inflammatory effects.[1] Isothiocyanates (ITCs), a class of compounds found in cruciferous vegetables, are also recognized for their robust neuroprotective activities, primarily through the activation of the Nrf2 antioxidant response pathway.
This document provides detailed application notes and protocols for the prospective use of a novel compound, pterostilbene-isothiocyanate (PTE-ITC) , in neurodegenerative disease research. Given the current scarcity of direct research on this specific conjugate, this guide combines the extensive knowledge of pterostilbene's neuroprotective effects with the well-documented mechanisms of isothiocyanates. This information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this promising hybrid molecule.
Pterostilbene: A Foundation for Neuroprotection
Pterostilbene has been extensively studied for its neuroprotective effects, which are attributed to its ability to cross the blood-brain barrier and modulate key signaling pathways involved in neuronal survival.[2]
Mechanism of Action
Pterostilbene exerts its neuroprotective effects through multiple mechanisms:
-
Antioxidant Activity: PTE is a potent antioxidant that directly scavenges free radicals. It also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
-
Anti-inflammatory Effects: PTE inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain.[2]
-
SIRT1 Activation: Pterostilbene is an activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in neuronal plasticity, mitochondrial biogenesis, and protection against Aβ-induced toxicity.
-
Anti-apoptotic Effects: PTE protects neurons from apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Quantitative Data from Pterostilbene Studies
The following table summarizes quantitative data from various preclinical studies on pterostilbene, providing a baseline for expected efficacy.
| Parameter | Cell/Animal Model | Treatment Concentration/Dose | Observed Effect | Reference |
| Neuronal Viability | Aβ₂₅₋₃₅-treated primary neurons | 0.5 and 2 µM | Significant increase in neuronal viability | [3] |
| Nrf2 Expression | HI-induced neonatal rats | 50 mg/kg | 140 ± 5.12% increase vs. normal control | [4] |
| HO-1 Expression | HI-induced neonatal rats | 50 mg/kg | 168.92% increase vs. HI control | [4] |
| Inflammatory Cytokines | MPTP-induced Parkinson's model | Not specified | Inhibition of TNF-α and IL-1β | [5] |
| Dopamine Levels | MPTP-induced Parkinson's model | Not specified | Reversal of diminished dopamine levels in the striatum | [5] |
| Cognitive Function | Aβ₂₅₋₃₅-injected mice | 10, 20, or 40 mg/kg/day | Alleviation of cognitive dysfunction | [6] |
Isothiocyanates: Potent Activators of Neuroprotective Pathways
Isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), are well-established as potent inducers of the Nrf2 antioxidant pathway and inhibitors of inflammation.[7][8][9]
Mechanism of Action
The neuroprotective effects of isothiocyanates are primarily attributed to:
-
Nrf2 Activation: ITCs are potent activators of the Nrf2 pathway, leading to a robust antioxidant response in neuronal cells.[10]
-
Anti-inflammatory Activity: Similar to pterostilbene, ITCs can suppress the NF-κB pathway, thereby reducing neuroinflammation.[5]
-
Inhibition of Apoptosis: Isothiocyanates have been shown to protect neurons from apoptotic cell death in various models of neurodegeneration.
This compound (PTE-ITC): A Novel Therapeutic Candidate
The conjugation of pterostilbene with an isothiocyanate moiety presents a novel therapeutic strategy. This hybrid molecule is hypothesized to possess synergistic neuroprotective effects by combining the multifaceted actions of pterostilbene with the potent Nrf2-activating properties of isothiocyanates. A this compound conjugate has been successfully synthesized for cancer research, demonstrating the feasibility of creating such a molecule.
Proposed Mechanism of Action
PTE-ITC is expected to act as a dual-function neuroprotective agent:
-
Enhanced Nrf2 Activation: The isothiocyanate group is anticipated to significantly enhance the Nrf2-activating potential of the molecule, leading to a more robust antioxidant response compared to pterostilbene alone.
-
Synergistic Anti-inflammatory Effects: The combined inhibition of the NF-κB pathway by both the pterostilbene and isothiocyanate components could result in a more potent anti-inflammatory effect.
-
Multi-target Engagement: PTE-ITC would simultaneously target multiple key pathways in neurodegeneration, including oxidative stress, inflammation, and apoptosis, potentially leading to greater therapeutic efficacy.
Visualizing the Proposed Mechanisms
Signaling Pathways
Caption: Proposed signaling pathways modulated by this compound.
Experimental Protocols
The following protocols are adapted from established methodologies for pterostilbene and can be used as a starting point for investigating PTE-ITC.
In Vitro Neuroprotection Assay
Objective: To assess the protective effect of PTE-ITC against neurotoxicity in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (PTE-ITC)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-beta 25-35 (Aβ₂₅₋₃₅) for Alzheimer's model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of PTE-ITC (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Neurotoxin Challenge: Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA or 20 µM Aβ₂₅₋₃₅) to the wells and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Western Blot Analysis for Nrf2 and NF-κB Pathway Proteins
Objective: To determine the effect of PTE-ITC on the expression of key proteins in the Nrf2 and NF-κB signaling pathways.
Materials:
-
Cell lysates from the in vitro neuroprotection assay
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Neuroprotection Study in an Animal Model
Objective: To evaluate the neuroprotective efficacy of PTE-ITC in a rodent model of neurodegeneration.
Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP
-
This compound (PTE-ITC)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
Procedure:
-
Animal Grouping: Divide the mice into groups: Control, MPTP-only, and MPTP + PTE-ITC (at various doses, e.g., 10, 20, 40 mg/kg).
-
Drug Administration: Administer PTE-ITC orally for a specified period (e.g., 14 days).
-
MPTP Induction: Induce Parkinsonism by intraperitoneal injection of MPTP (e.g., 30 mg/kg for 5 consecutive days).
-
Behavioral Testing:
-
Perform behavioral tests (e.g., rotarod test for motor coordination) at the end of the treatment period.
-
-
Histological and Biochemical Analysis:
-
Sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to assess dopaminergic neuron survival in the substantia nigra.
-
Measure dopamine levels in the striatum using HPLC.
-
Analyze brain homogenates for markers of oxidative stress and inflammation.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating PTE-ITC.
Conclusion and Future Directions
The conjugation of pterostilbene with an isothiocyanate represents a promising and innovative approach for the development of novel neuroprotective agents. The proposed dual-action mechanism, targeting both oxidative stress and neuroinflammation with potentially synergistic effects, warrants thorough investigation. The protocols and data presented in this document provide a solid foundation for researchers to embark on the preclinical evaluation of this compound. Future research should focus on the synthesis and characterization of PTE-ITC, followed by systematic in vitro and in vivo studies to validate its neuroprotective efficacy and elucidate its precise molecular mechanisms of action. These efforts will be crucial in determining the therapeutic potential of this novel compound for the treatment of devastating neurodegenerative diseases.
References
- 1. Beyond Antioxidants: The Emerging Role of Nrf2 Activation in Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates Are Promising Compounds against Oxidative Stress, Neuroinflammation and Cell Death that May Benefit Neurodegeneration in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Sulforaphane in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Pterostilbene-Isothiocyanate (PTER-ITC) Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterostilbene (PTER), a natural analog of resveratrol, and isothiocyanates (ITCs), found in cruciferous vegetables, are well-documented phytochemicals with potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] However, the clinical application of these compounds is often hampered by poor bioavailability, low aqueous solubility, and rapid metabolism.[4][5][6][7] A promising strategy to overcome these limitations is the development of a hybrid molecule, a pterostilbene-isothiocyanate (PTER-ITC) conjugate, which has demonstrated enhanced cytotoxic effects in cancer cells compared to the parent compounds alone.[8][9]
This document provides detailed application notes and experimental protocols for the development and evaluation of a nano-based drug delivery system for a novel PTER-ITC conjugate. The aim is to enhance its therapeutic efficacy by improving its delivery to target cells. Nanocarrier systems, such as liposomes or polymeric nanoparticles, can protect the payload from degradation, improve solubility, and facilitate controlled release.[5][10][11][12]
Application Notes
The PTER-ITC conjugate is a promising therapeutic agent, particularly for hormone-responsive cancers like prostate and breast cancer.[8][13] This hybrid compound has been shown to modulate key signaling pathways involved in cancer cell proliferation, apoptosis, and drug resistance.[8][13]
Therapeutic Rationale:
-
Synergistic Anticancer Activity: The combination of pterostilbene and an isothiocyanate moiety into a single molecule has been shown to induce greater cytotoxicity in tumor cells than either compound alone.[9]
-
Multi-Targeted Signaling: PTER-ITC has been observed to modulate multiple signaling pathways, including the androgen receptor (AR), PI3K/Akt, MAPK, and NF-κB pathways, and to reduce the expression of oncomiR miR-21, which is associated with drug resistance.[8][13]
-
Overcoming Drug Resistance: By targeting pathways like miR-21, PTER-ITC shows potential in treating drug-resistant cancers, a significant challenge in oncology.[13]
Choice of Drug Delivery System:
Due to the hydrophobic nature of many phytochemicals, a nano-based delivery system is recommended.[10][14] Systems such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, or nanoemulsions can significantly improve the solubility and bioavailability of PTER-ITC.[7][10] The choice of nanocarrier will depend on the specific physicochemical properties of the final PTER-ITC conjugate and the desired release profile.
Quantitative Data Summary
The following tables summarize key quantitative data for pterostilbene and isothiocyanate-related compounds and their formulations, which can serve as a benchmark for the development of a PTER-ITC delivery system.
Table 1: In Vitro Cytotoxicity Data
| Compound/Formulation | Cell Line | IC50 Value | Reference |
| This compound (PTER-ITC) | Tamoxifen-Resistant MCF-7 | 37.21 µM | [13] |
| This compound (PTER-ITC) | 5-Fluorouracil-Resistant MDA-MB 231 | 47.00 µM | [13] |
| Allyl Isothiocyanate (AITC) | H1299 (Lung Cancer) | 5 µM | [6] |
| Allyl Isothiocyanate (AITC) | A549 (Lung Cancer) | 10 µM | [6] |
| Phenyl Isothiocyanate (PITC) | H1299 (Lung Cancer) | 7.5 µM | [6] |
| Phenyl Isothiocyanate (PITC) | A549 (Lung Cancer) | 15 µM | [6] |
Table 2: Nanoparticle Formulation and Characterization
| Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Drug Release | Reference |
| Pterostilbene-Zein Nanospheres | 104.5 ± 6.2 | +33.4 ± 1.8 | 95.1 ± 3.6 | 89.1% ± 2.65% | [15] |
| Pterostilbene Nanoemulsion | 55.8 ± 10.5 | - | - | 96.5% (pH 3.6), 13.2% (pH 7.4) | [7] |
Experimental Protocols
Protocol 1: Formulation of PTER-ITC Loaded Nanoparticles
This protocol describes the preparation of PTER-ITC loaded polymeric nanoparticles using the nanoprecipitation method, a technique suitable for hydrophobic compounds.
Materials:
-
This compound (PTER-ITC) conjugate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Ethanol
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PTER-ITC and PLGA in a mixture of acetone and ethanol.
-
Aqueous Phase Preparation: Dissolve PVA in deionized water to create a stabilizer solution.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring the mixture for several hours at room temperature to allow for the evaporation of the organic solvents.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: Characterization of PTER-ITC Nanoparticles
1. Particle Size and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using the DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Procedure:
-
Accurately weigh a small amount of lyophilized PTER-ITC nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Determine the concentration of PTER-ITC in the solution using High-Performance Liquid Chromatography (HPLC).[16]
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release of PTER-ITC from the nanoparticles over time in a simulated physiological environment.
Materials:
-
PTER-ITC loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Place a known amount of PTER-ITC loaded nanoparticles into a dialysis bag.
-
Seal the dialysis bag and immerse it in a container with a known volume of PBS (pH 7.4 or 5.5).
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of PTER-ITC in the withdrawn samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the anticancer activity of the PTER-ITC nanoparticles on a selected cancer cell line (e.g., MCF-7 or PC-3).
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PTER-ITC loaded nanoparticles, free PTER-ITC, and empty nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free PTER-ITC, PTER-ITC loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubate the plates for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each treatment group.
Visualizations
Signaling Pathways
Caption: PTER-ITC conjugate signaling pathways.
Experimental Workflows
Caption: Nanoparticle formulation workflow.
Caption: In vitro testing workflow.
References
- 1. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Chemopreventive Role of Pterostilbene in Its Modulation of the Apoptosis Pathway [mdpi.com]
- 3. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Nanoparticles as phytochemical carriers for cancer treatment: News of the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticle-based delivery systems for phytochemicals in cancer therapy: molecular mechanisms, clinical evidence, and emerging trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pterostilbene–isothiocyanate reduces miR-21 level by impeding Dicer-mediated processing of pre-miR-21 in 5-fluorouracil and tamoxifen-resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo Imaging for Tracking Pterostilbene-Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo tracking of a fluorescently-labeled Pterostilbene-Isothiocyanate (Pter-ITC-Fluor) conjugate. The protocols and data presented herein are designed to assist researchers in utilizing real-time, non-invasive imaging techniques to investigate the pharmacokinetics, biodistribution, and target engagement of this promising anti-cancer compound.
Introduction to this compound and In Vivo Imaging
Pterostilbene, a natural analog of resveratrol, and isothiocyanates, found in cruciferous vegetables, are both recognized for their potent anticancer properties.[1][2] The conjugation of these two molecules into this compound (Pter-ITC) has been shown to enhance cytotoxic effects in cancer cells compared to the parent compounds alone.[3][4] In vivo imaging of a fluorescently labeled version of this conjugate (Pter-ITC-Fluor) allows for the longitudinal study of its behavior in living organisms, providing critical data for preclinical drug development.[5][6]
Fluorescence imaging is a widely used modality for small animal research due to its high sensitivity, cost-effectiveness, and real-time data acquisition capabilities.[5][7] By tracking the spatiotemporal distribution of Pter-ITC-Fluor, researchers can gain insights into its accumulation in tumors and other organs, its clearance profile, and its interaction with key cellular pathways implicated in cancer progression.
Key Signaling Pathways Modulated by Pterostilbene and Isothiocyanates
Pterostilbene and isothiocyanates exert their anti-cancer effects through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress.[1][8] Understanding these pathways is crucial for interpreting the results of in vivo imaging studies and elucidating the mechanism of action of Pter-ITC.
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival and proliferation and is often hyperactivated in cancer. Pterostilbene has been shown to inhibit this pathway, leading to decreased cancer cell growth.[9][10]
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation, which plays a significant role in tumorigenesis. Both pterostilbene and isothiocyanates can suppress NF-κB activation, thereby reducing inflammation and inhibiting cancer progression.[10][11]
-
Nrf2-Mediated Antioxidant Response: The Nrf2 pathway is a primary regulator of cellular antioxidant defenses. Isothiocyanates are potent inducers of the Nrf2 pathway, which can protect normal cells from oxidative damage but can also be exploited by cancer cells to enhance their survival.[12][13] Pterostilbene's effect on Nrf2 can be context-dependent.[12][14]
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor that promotes tumor cell proliferation and survival. Pterostilbene has been found to inhibit STAT3 activation in several cancers.[15][16]
Below are Graphviz diagrams illustrating these key signaling pathways.
Experimental Protocol: In Vivo Fluorescence Imaging of Pter-ITC-Fluor
This protocol outlines the steps for non-invasively imaging the biodistribution of a hypothetical Pter-ITC-Fluor conjugate in a xenograft mouse model of cancer.
Materials and Reagents
-
Pter-ITC-Fluor conjugate (with excitation/emission spectra in the near-infrared range, e.g., Cy5 or Cy7 labeling)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted human cancer cells)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Animal clippers
-
Low fluorescence mouse chow[17]
Experimental Workflow
The following diagram illustrates the overall experimental workflow.
References
- 1. Pterostilbene: Mechanisms of its action as oncostatic agent in cell models and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of isothiocyanate conjugate of pterostilbene on the inhibition of MCF-7 cell proliferation and tumor growth in Ehrlich ascitic cell induced tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo fluorescence imaging: a personal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging dynamics of small biomolecules inside live cells | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Anti-cancer properties [pterostilbene.com]
- 10. Influence of Pterostilbene on Gene Expression in Liver Cancer: An In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pterostilbene Decreases the Antioxidant Defenses of Aggressive Cancer Cells In Vivo: A Physiological Glucocorticoids- and Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Pterostilbene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pterostilbene Suppresses Ovarian Cancer Growth via Induction of Apoptosis and Blockade of Cell Cycle Progression Involving Inhibition of the STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Pterostilbene-Isothiocyanate (PTE-ITC) Solubility for In Vitro Studies
This technical support center provides troubleshooting guidance and detailed protocols for researchers encountering solubility issues with pterostilbene-isothiocyanate (PTE-ITC) in their in vitro experiments.
Troubleshooting Guide & FAQs
This section addresses common problems and questions related to the solubilization of the hydrophobic compound PTE-ITC for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I dissolved my PTE-ITC in DMSO, but it precipitates when I add it to my cell culture medium. What's happening and how can I fix it?
A1: This is a common issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent into an aqueous solution like cell culture medium. The dramatic change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce the final concentration of your compound: The solubility of PTE-ITC in aqueous media is very low. You may be exceeding its solubility limit.
-
Decrease the volume of the stock solution added: Try to use a more concentrated stock solution so that you add a smaller volume to your media. This will minimize the local concentration of the organic solvent upon dilution.
-
Increase the final concentration of serum in your media: If your experimental design allows, increasing the serum concentration (e.g., from 10% to 20% FBS) can help solubilize hydrophobic compounds through binding to albumin.
-
Pre-mix the stock solution with serum: Before adding it to the bulk of the medium, try pre-mixing your PTE-ITC stock solution with a small volume of fetal bovine serum (FBS) or bovine serum albumin (BSA).
-
Use a different solubilization method: If the above steps don't work, consider using solubilizing agents like cyclodextrins.
Q2: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A2: The cytotoxicity of organic solvents like Dimethyl sulfoxide (DMSO) and ethanol is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO below 0.5% (v/v) in your cell culture medium; many researchers aim for concentrations of 0.1% or lower to minimize off-target effects.[1] For ethanol, it is recommended to keep the final concentration below 0.1% (v/v). Always run a solvent control experiment to ensure that the observed effects are due to your compound and not the solvent.
Q3: Are there any alternatives to DMSO and ethanol for dissolving PTE-ITC?
A3: Yes, several alternatives can be considered:
-
Other Organic Solvents: Dimethylformamide (DMF) can also be used, with similar precautions regarding final concentration and cytotoxicity as DMSO.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[2]
-
Co-solvents: Systems using co-solvents like glycerin, PEG400, or non-ionic surfactants like Tween® 80 or Tween® 20 can be explored, though their effects on your specific assay should be validated.[3]
-
Formulation Technologies: For more advanced applications, formulating PTE-ITC into nanoparticles or nanoemulsions can dramatically increase its aqueous solubility.[4]
Solubility Enhancement Strategies: A Comparative Overview
The following table summarizes various methods to improve the solubility of pterostilbene, which can serve as a guide for PTE-ITC.
| Method | Fold Increase in Solubility (approx.) | Key Advantages | Key Disadvantages |
| Co-crystallization with Piperazine | 6-fold[2] | Simple preparation | May not be suitable for all in vitro applications |
| Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significant improvement in bioavailability[2] | Low toxicity, widely used | May alter compound activity |
| Amorphous Solid Dispersions (with PVP K30) | ~103-fold[5] | High solubility enhancement | Requires specific preparation techniques |
| Nanoemulsions/Nanoparticles | >10,000-fold[4] | Very high solubility, potential for targeted delivery | Complex preparation and characterization |
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This is the most common method for preparing hydrophobic compounds for in vitro studies.
Materials:
-
This compound (PTE-ITC) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
or Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of PTE-ITC powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM). It is better to make a more concentrated stock to minimize the volume added to the cell culture medium.
-
Vortex vigorously for at least 30 seconds to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing your working solution, dilute the stock solution directly into the pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium to facilitate rapid mixing and prevent precipitation.
Protocol 2: Solubilization using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
This method is useful when the final concentration of organic solvent needs to be minimized.
Materials:
-
PTE-ITC powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium without serum
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v in sterile PBS or serum-free medium).
-
Add the PTE-ITC powder to the HP-β-CD solution. The molar ratio of PTE-ITC to HP-β-CD can be optimized, but a starting point of 1:100 is often effective.
-
Incubate the mixture at room temperature or 37°C for at least 1 hour with constant agitation (e.g., on a rotator or shaker) to allow for complex formation.
-
Sterile-filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the solubilized PTE-ITC in the filtrate can be determined using UV-Vis spectrophotometry or HPLC.
-
This stock solution can then be diluted into your cell culture medium.
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Solubilizing PTE-ITC
The following diagram outlines a logical workflow for successfully solubilizing PTE-ITC for in vitro experiments, including troubleshooting steps.
A workflow for preparing and troubleshooting PTE-ITC solutions.
Key Signaling Pathways Modulated by Pterostilbene and its Conjugates
This diagram illustrates the primary signaling cascades reported to be affected by pterostilbene and its derivatives, including PTE-ITC, in cancer cells.
Signaling pathways affected by PTE-ITC leading to apoptosis and other cellular effects.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pterostilbene Nanoparticles Downregulate Hypoxia-Inducible Factors in Hepatoma Cells Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Bioavailability of Pterostilbene-Isothiocyanate in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pterostilbene-isothiocyanate (PTER-ITC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the poor bioavailability of PTER-ITC in animal studies. While direct research on PTER-ITC bioavailability is emerging, this guide leverages extensive data from its parent compounds, pterostilbene (PTER) and isothiocyanates (ITCs), to provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor bioavailability of PTER-ITC?
A1: The poor bioavailability of PTER-ITC is likely influenced by factors affecting its parent compounds. Pterostilbene's main challenge is its low water solubility (approximately 21 μg/mL), which limits its dissolution and subsequent absorption.[1][2] Isothiocyanates, such as sulforaphane, can exhibit dose-dependent absorption, where bioavailability decreases at higher doses.[3][4] Therefore, the bioavailability of the PTER-ITC conjugate is likely hampered by a combination of poor aqueous solubility and potentially saturable absorption mechanisms.
Q2: How does the bioavailability of pterostilbene compare to resveratrol, and what can we learn from that?
A2: Pterostilbene generally exhibits significantly better bioavailability than its analog, resveratrol.[1][5] For instance, one study in rats showed that the oral bioavailability of pterostilbene was approximately 80%, compared to about 20% for resveratrol.[5] This is attributed to the two methoxy groups in pterostilbene, which increase its lipophilicity and metabolic stability.[1][6] This suggests that while PTER-ITC may have inherently better absorption characteristics than a resveratrol-isothiocyanate conjugate, its isothiocyanate moiety and overall structure will still present bioavailability challenges.
Q3: Are there any validated methods for quantifying PTER-ITC in plasma or tissue samples?
A3: While specific, validated HPLC or LC-MS/MS methods for PTER-ITC are not yet widely published, methods for its parent compounds are well-established and can be adapted. For pterostilbene, a simple HPLC-UV method has been developed for quantification in rat plasma.[7][8] For isothiocyanates like sulforaphane, liquid chromatography-MS/MS methods are available for determination in rat plasma.[3][4] Researchers can adapt these methods by optimizing chromatographic conditions and mass spectrometry parameters for the specific mass and fragmentation pattern of the PTER-ITC conjugate.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of PTER-ITC After Oral Administration
Possible Cause: Poor aqueous solubility of the PTER-ITC conjugate, similar to pterostilbene, leading to incomplete dissolution in the gastrointestinal tract.[1][2]
Troubleshooting Steps:
-
Formulation Strategies:
-
Co-crystallization: Co-crystallizing PTER-ITC with a pharmaceutically acceptable co-former, such as picolinic acid, has been shown to dramatically increase the bioavailability of pterostilbene by up to 10-fold.[9][10] This approach could be explored for PTER-ITC.
-
Nanoemulsions: Encapsulating PTER-ITC in a lecithin-based nanoemulsion system can significantly improve its stability, bioaccessibility, and intestinal transport rate.[2]
-
Amorphous Solid Dispersions (ASDs): Creating ASDs of PTER-ITC with polymers like Soluplus® can enhance its apparent solubility and dissolution rate.[11][12]
-
Cyclodextrin Complexation: Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to improve the bioavailability of pterostilbene.[1]
-
-
Administration Conditions:
-
Co-administration with Lipids: Administering PTER-ITC with corn oil or milk has been shown to enhance the absorption of allyl isothiocyanate in rats and could be beneficial for the lipophilic PTER-ITC.[13]
-
Fed vs. Fasted State: Administering pterostilbene with food can increase its oral absorption by stimulating bile secretion, which enhances solubility.[1][9] This should be tested for PTER-ITC.
-
Issue 2: Evidence of High First-Pass Metabolism
Possible Cause: The pterostilbene moiety of the conjugate may undergo rapid phase II metabolism (glucuronidation and sulfation) in the liver, similar to what is observed with pterostilbene itself.[14][15]
Troubleshooting Steps:
-
Prodrug Approach: While PTER-ITC is itself a conjugate, further chemical modification to create a prodrug that releases the active compound at a controlled rate could be explored. For pterostilbene, amino acid prodrugs have been shown to increase absorption and decrease metabolism.[1]
-
Inhibition of Metabolic Enzymes: Co-administration with inhibitors of UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) could be investigated, though this approach requires careful consideration of potential drug-drug interactions.
-
Alternative Routes of Administration: For preclinical studies, consider intravenous (IV) administration to bypass first-pass metabolism and establish baseline pharmacokinetic parameters.
Quantitative Data Summary
The following tables summarize key pharmacokinetic data for pterostilbene and sulforaphane from animal studies, which can serve as a reference for what might be expected and improved upon for PTER-ITC.
Table 1: Pharmacokinetic Parameters of Pterostilbene in Rats
| Formulation/Condition | Dose | Bioavailability (F%) | Cmax (ng/mL) | Tmax (h) | Reference |
| Suspension (fasted) | 56 mg/kg (oral) | 15.9 ± 7.8 | - | - | [1] |
| HP-β-CD Solution | 56 mg/kg (oral) | 59.2 ± 19.6 | - | - | [1] |
| Oral Gavage | 56 mg/kg | ~80% | - | - | [5] |
| Intravenous | 11.2 mg/kg | 100% | - | - | [5] |
| Oral Gavage | 88 µmol/kg | ~35% | - | ~2 | [14] |
| Intravenous | 88 µmol/kg | 100% | - | - | [14] |
| Oral Gavage | - | 12.5 ± 4.7% | - | - | [7] |
Table 2: Bioavailability of Sulforaphane in Rats
| Dose (oral) | Absolute Bioavailability | Notes | Reference |
| 2.8 µmol/kg | 82% | Bioavailability decreased at higher doses. | [3][4] |
| 5.6 µmol/kg | Lower than 82% | Dose-dependent pharmacokinetics observed. | [3][4] |
| 28 µmol/kg | Lower than 82% | Rate of absorption and half-life decreased significantly. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
-
Materials: this compound (PTER-ITC), medium-chain triglyceride (MCT) oil, liquid soybean lecithin, deionized water.
-
Method:
-
Dissolve PTER-ITC in MCT oil to form the oil phase.
-
Disperse liquid soybean lecithin in deionized water to form the aqueous phase.
-
Gradually add the oil phase to the aqueous phase while stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer for multiple cycles (e.g., 3 cycles at 500 psi) to form a stable nanoemulsion.[2]
-
Characterize the nanoemulsion for particle size, polydispersity index, and encapsulation efficiency.
-
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Dosing:
-
Oral Administration: Administer the PTER-ITC formulation (e.g., suspension, nanoemulsion, or co-crystal) via oral gavage.
-
Intravenous Administration: Administer a solution of PTER-ITC in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent) via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[4]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Develop and validate an HPLC-UV or LC-MS/MS method for the quantification of PTER-ITC in rat plasma.[7]
-
Include protein precipitation or liquid-liquid extraction steps to prepare the plasma samples for analysis.
-
Use an appropriate internal standard for accurate quantification.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using non-compartmental analysis.[5]
Visualizations
Caption: Experimental workflow for assessing the bioavailability of PTER-ITC formulations.
Caption: Logical relationship between bioavailability enhancement and therapeutic efficacy.
References
- 1. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making Concentrated Pterostilbene Highly Bioavailable in Pressure Processed Phospholipid Nanoemulsion [mdpi.com]
- 3. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol [mdpi.com]
- 7. Determination of pterostilbene in rat plasma by a simple HPLC-UV method and its application in pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Insights into Dietary Pterostilbene: Sources, Metabolism, and Health Promotion Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the bioavailability of pterostilbene - CIRCE Scientific [circescientific.com]
- 11. mdpi.com [mdpi.com]
- 12. Amorphous Pterostilbene Delivery Systems Preparation-Innovative Approach to Preparation Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corn oil and milk enhance the absorption of orally administered allyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and tissue distribution of pterostilbene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacometrics of pterostilbene: preclinical pharmacokinetics and metabolism, anticancer, antiinflammatory, antioxidant and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in pterostilbene-isothiocyanate experiments.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pterostilbene-isothiocyanate (PTER-ITC) and related compounds.
Section 1: Synthesis, Stability, and Handling FAQs
This section addresses common issues related to the chemical properties, synthesis, and storage of PTER-ITC.
Q1: My PTER-ITC solution appears to lose potency or shows variable results in assays over time. What is the likely cause?
A: The most probable cause is the degradation of the compound due to the high reactivity of the isothiocyanate (-N=C=S) functional group. This group is a strong electrophile, making it susceptible to reaction with various nucleophiles.[1][2][3]
-
Reaction with Solvents: Protic solvents (e.g., methanol, water) can slowly react with the isothiocyanate group.
-
Reaction with Media Components: Cell culture media often contain amino acids (like cysteine) and other nucleophiles that can react with and inactivate PTER-ITC.[1] The primary pathway for isothiocyanate biotransformation involves conjugation with glutathione (GSH), a tripeptide present at high concentrations within cells.[1]
-
Storage Conditions: Improper storage can lead to degradation. PTER-ITC should be stored as a dry powder or in an anhydrous, aprotic solvent (like DMSO or DMF) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: I am experiencing low yields during the synthesis of PTER-ITC. What are some common pitfalls?
A: Low yields in isothiocyanate synthesis can stem from several factors:
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: The purity of the starting materials, particularly the amine precursor to the isothiocyanate, is critical.
-
Reaction Conditions: The conversion of an amine to an isothiocyanate often involves a dithiocarbamate salt intermediate, which is then decomposed.[4] The temperature and reaction time for both steps must be carefully optimized. Side reactions can occur if conditions are too harsh.
-
Purification Loss: PTER-ITC, like pterostilbene, has limited aqueous solubility.[5] Losses can occur during aqueous workups or extractions. Purification by column chromatography must be performed efficiently to minimize product degradation on the stationary phase.[6]
Q3: What is the best way to prepare and handle PTER-ITC for cell-based experiments?
A: To ensure consistency:
-
Prepare High-Concentration Stock: Dissolve PTER-ITC powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot into single-use tubes and store at -80°C.
-
Minimize Aqueous Exposure: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in the cell culture medium immediately before adding it to the cells. The final DMSO concentration in the media should typically be ≤ 0.1% to avoid solvent toxicity.
-
Fresh Dilutions: Do not store diluted PTER-ITC in aqueous media for extended periods, as its reactivity with media components can reduce its effective concentration.[1]
Section 2: Analytical & Purification Troubleshooting
This section focuses on resolving issues encountered during the analysis and purification of PTER-ITC, primarily using High-Performance Liquid Chromatography (HPLC).
Q4: My HPLC results for PTER-ITC show inconsistent peak areas and heights for the same sample concentration. What should I investigate?
A: This is a common issue in HPLC and can point to several problems. A systematic approach is required to diagnose the cause.[7]
-
Injector Issues: Inconsistent sample volumes can be caused by air bubbles in the sample syringe or loop, or worn injector seals. Ensure samples are properly degassed and the autosampler is functioning correctly.
-
Compound Adsorption/Precipitation: Pterostilbene's poor aqueous solubility can cause it to precipitate in the mobile phase if the organic solvent percentage is too low.[5] The compound may also adsorb to tubing or other system components.
-
Compound Degradation: If the sample is left on the autosampler for an extended period, PTER-ITC may degrade, leading to smaller peak areas in later runs.
-
Detector Issues: A failing detector lamp can cause fluctuating signals.
Q5: The retention time of my PTER-ITC peak is drifting or changing between runs. What is the cause?
A: Retention time drift usually indicates a change in the mobile phase composition or column condition.[7][8]
-
Mobile Phase Preparation: Inconsistently prepared mobile phase is a frequent cause. Ensure accurate measurements and thorough mixing of solvents. If using a buffer, verify the pH is stable.
-
Pump and Solvent Mixing: Malfunctioning pump check valves or improper solvent proportioning can alter the mobile phase composition over time.[8]
-
Column Temperature: Fluctuations in the column temperature will affect retention time. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This can take 10-20 column volumes.
Table 1: HPLC Troubleshooting Quick Reference
| Issue | Probable Cause | Recommended Solution |
| Variable Peak Area | Leaky pump seals, air in the system, inconsistent injection volume. | Check for leaks, degas solvents, prime the pump, service injector. |
| Drifting Retention Time | Mobile phase composition change, unstable column temperature, column aging. | Prepare fresh mobile phase, use a column oven, use a guard column.[8] |
| Peak Tailing | Interaction with active sites on the column, column contamination, extra-column effects. | Use a high-purity silica column, add a competitive agent to the mobile phase, check fittings.[8] |
| High Backpressure | Plugged column frit, system contamination, mobile phase precipitation. | Back-flush the column, filter samples and mobile phase, check solvent compatibility.[9] |
Section 3: Cell-Based Assay Inconsistencies
This section provides guidance on troubleshooting variability in biological experiments involving PTER-ITC.
Q6: The IC50 value of PTER-ITC on my cancer cell line varies significantly between experiments. Why?
A: Variability in IC50 values is a frequent challenge in cell-based assays and can be attributed to biological, compound, or procedural factors.[10]
-
Compound Instability: As mentioned in Q1, PTER-ITC can react with media components. The time between preparing the dilutions and adding them to the cells, and the duration of the assay itself, can impact the effective concentration and thus the IC50.[1]
-
Cellular Factors:
-
Cell Density: The initial cell seeding density is critical. Denser cultures may require higher drug concentrations to achieve the same effect.
-
Cell Passage Number: Cells can change their characteristics at high passage numbers. Use cells within a consistent and defined passage range.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
-
Assay Procedure: Inconsistencies in incubation times, reagent addition, or plate reader settings can introduce variability.
-
Glutathione (GSH) Levels: The primary mechanism of isothiocyanate detoxification in cells is conjugation to GSH.[1] Variations in intracellular GSH levels between cell batches can alter the potency of PTER-ITC.
Q7: I'm observing unexpected toxicity or cell death in my vehicle control (DMSO) wells. What could be the problem?
A: While PTER-ITC is expected to be cytotoxic to cancer cells, toxicity in the control group points to a procedural issue.[11][12]
-
High DMSO Concentration: Most cell lines are sensitive to DMSO concentrations above 0.5%. Ensure the final concentration in your assay is low and consistent across all wells (typically ≤ 0.1%).
-
Contamination: Bacterial or mycoplasma contamination can cause cell death and interfere with assay results. Regularly test your cell cultures for contamination.
-
Media/Serum Issues: A bad batch of serum or media, or media that has been stored improperly, can be toxic to cells. Always test new batches of reagents.
Section 4: Data, Protocols, and Visualizations
Data Presentation
Table 2: Reported IC50 Values of PTER-ITC in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |
| LNCaP | Prostate (Androgen-Positive) | 40 ± 1.12 | 24 h | [11][13] |
| PC-3 | Prostate (Androgen-Negative) | 45 ± 1.50 | 24 h | [11][13] |
| MDA-MB-231 | Breast (Metastatic) | Not specified, but showed significant anti-metastatic activity | Not specified | [14] |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line used.
Experimental Protocols
Protocol 1: General Synthesis of a this compound Conjugate
This is a generalized protocol based on common organic synthesis techniques for similar molecules. It should be adapted and optimized by a qualified chemist.[4][6]
-
Functionalization of Pterostilbene: Introduce a reactive group, such as an amino group, onto the pterostilbene backbone. This often requires protecting the existing hydroxyl groups, followed by a reaction to add a linker with a terminal amine (e.g., via nitration and subsequent reduction, or by etherification with an amino-linker).
-
Formation of Dithiocarbamate Salt: Dissolve the aminated-pterostilbene derivative in a suitable aprotic solvent (e.g., THF, CH2Cl2). Add one equivalent of carbon disulfide (CS2) and a base (e.g., triethylamine) and stir at room temperature to form the dithiocarbamate salt intermediate.
-
Decomposition to Isothiocyanate: Add a mediating agent, such as tosyl chloride, to the reaction mixture to facilitate the decomposition of the salt to the final this compound product.[4]
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product using column chromatography on silica gel. Confirm the structure and purity using NMR, Mass Spectrometry, and HPLC.
Protocol 2: Standard Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PTER-ITC from a DMSO stock in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (typically ~570 nm). Calculate cell viability relative to the vehicle-treated control wells.
Visualizations
Caption: Troubleshooting decision tree for inconsistent PTER-ITC results.
Caption: General experimental workflow for PTER-ITC from synthesis to analysis.
Caption: Key signaling pathways inhibited by PTER-ITC in cancer cells.[11][13][14]
References
- 1. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Vitro, and In Vivo Investigations of Pterostilbene-Tethered Analogues as Anti-Breast Cancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. agilent.com [agilent.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Pterostilbene Antioxidant Activity and Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound conjugate suppresses growth of prostate cancer cells irrespective of androgen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Stability of pterostilbene-isothiocyanate in different solvents and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pterostilbene-isothiocyanate (PTE-ITC) in various solvents and under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of my PTE-ITC sample?
A1: this compound (PTE-ITC) is susceptible to degradation from several factors due to the inherent reactivity of both the pterostilbene and isothiocyanate functional groups. The primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate the degradation of both moieties. Pterostilbene is known to be unstable at high temperatures.
-
Light: Exposure to UV light can lead to the degradation of the pterostilbene component.
-
pH: The isothiocyanate group is particularly susceptible to hydrolysis, which is accelerated in neutral to alkaline aqueous solutions.
-
Oxidizing Agents: Pterostilbene can be degraded by oxidative conditions.
-
Nucleophiles: The isothiocyanate group is electrophilic and can react with nucleophiles present in the solvent or buffer system (e.g., thiols, amines).
Q2: I am observing a loss of activity or a change in the appearance of my PTE-ITC solution. What could be the cause?
A2: A loss of biological activity or a change in the physical appearance (e.g., color change, precipitation) of your PTE-ITC solution is likely indicative of chemical degradation. Based on the known instabilities of the parent compounds, potential degradation pathways include:
-
Hydrolysis of the isothiocyanate group: In aqueous buffers, especially at neutral or alkaline pH, the isothiocyanate group (-N=C=S) can hydrolyze to the corresponding amine (-NH2).
-
Reaction with solvent: Protic solvents, such as methanol and ethanol, can potentially react with the isothiocyanate group.
-
Oxidation of the pterostilbene core: This can lead to the formation of various oxidation products, altering the compound's structure and activity.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation of the pterostilbene structure.
Q3: What are the recommended storage conditions for solid PTE-ITC and its solutions?
A3: To ensure the long-term stability of your PTE-ITC, adhere to the following storage recommendations:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at -20°C or -80°C in a tightly sealed container, protected from light. | Minimizes thermal degradation and oxidation. Protection from light prevents photodegradation. |
| Solutions | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -80°C in an inert atmosphere (e.g., argon or nitrogen) and protect from light. Avoid repeated freeze-thaw cycles. | Minimizes solvent-mediated degradation and oxidation. Inert atmosphere prevents oxidation. |
Q4: Which solvents are recommended for dissolving and storing PTE-ITC?
A4: The choice of solvent is critical for maintaining the stability of PTE-ITC.
| Recommended Solvents | Solvents to Use with Caution | Solvents to Avoid for Long-Term Storage |
| Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and Acetonitrile . | Protic solvents like ethanol and methanol . While they can be used for immediate experimental use, they may react with the isothiocyanate group over time. | Aqueous buffers , especially at neutral or alkaline pH, due to the high risk of isothiocyanate hydrolysis. |
Q5: How can I monitor the stability of my PTE-ITC sample?
A5: The stability of your PTE-ITC sample can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A stability-indicating HPLC method would allow you to quantify the parent PTE-ITC peak and detect the appearance of any degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of PTE-ITC stock solution. | Prepare fresh stock solutions for each experiment from solid material. Verify the purity of the solid material if it has been stored for an extended period. |
| Appearance of new peaks in HPLC chromatogram | Degradation of PTE-ITC during sample preparation or analysis. | Review the sample preparation workflow. Minimize exposure to light and elevated temperatures. Ensure the mobile phase is compatible and does not induce degradation. |
| Low or no biological activity | Complete or significant degradation of PTE-ITC. | Check storage conditions of the compound. Perform an analytical check (e.g., HPLC) to confirm the integrity of the compound. |
| Precipitation in aqueous buffer | Low aqueous solubility and/or degradation leading to insoluble products. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. Filter the solution if necessary, but be aware this may remove some of the active compound. |
Experimental Protocols
Protocol 1: General Procedure for Preparing PTE-ITC Stock Solutions
-
Allow the solid PTE-ITC vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of PTE-ITC in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (or another suitable aprotic solvent) to achieve the desired stock concentration.
-
Vortex briefly until the solid is completely dissolved.
-
For immediate use, dilute the stock solution to the final working concentration in the appropriate experimental medium.
-
For short-term storage, aliquot the stock solution into small, single-use vials, flush with an inert gas (e.g., argon), and store at -80°C, protected from light.
Protocol 2: Stability Assessment of PTE-ITC using HPLC
This protocol provides a general framework. The specific HPLC conditions (e.g., column, mobile phase, gradient) should be optimized for your specific instrumentation and degradation products of interest.
-
Preparation of Samples:
-
Prepare a solution of PTE-ITC in a chosen solvent (e.g., acetonitrile) at a known concentration.
-
Divide the solution into several vials to be stored under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each sample into the HPLC system.
-
Use a C18 reversed-phase column.
-
Employ a mobile phase gradient of water and acetonitrile (both may contain 0.1% formic acid for better peak shape).
-
Monitor the elution profile using a UV detector at the λmax of PTE-ITC and/or a mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area of the PTE-ITC peak at each time point.
-
Determine the percentage of PTE-ITC remaining relative to the initial time point (t=0).
-
Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
-
Visualizations
Below are diagrams illustrating key concepts related to the handling and stability of this compound.
Caption: Workflow for preparing PTE-ITC solutions and key factors influencing its stability.
How to prevent the degradation of pterostilbene-isothiocyanate during experiments?
This technical support center provides guidance on preventing the degradation of pterostilbene-isothiocyanate (PTE-ITC) during experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of PTE-ITC?
A1: The degradation of PTE-ITC is primarily influenced by factors that affect the stability of its isothiocyanate (ITC) group, which is the most reactive part of the molecule. Key factors include:
-
pH: The ITC group is susceptible to hydrolysis, and this reaction is accelerated at alkaline pH.[1][2]
-
Nucleophiles: The electrophilic carbon atom of the isothiocyanate group can react with nucleophiles such as amines, thiols, and even water.[2][3]
-
Temperature: Higher temperatures can increase the rate of degradation reactions.[4][5]
-
Light: Pterostilbene itself can be degraded by exposure to UV light.[6]
-
Oxidizing Agents: Pterostilbene is susceptible to degradation by oxidizing agents.[6]
Q2: How should I store my PTE-ITC stock solutions?
A2: To maximize the stability of PTE-ITC stock solutions, it is recommended to:
-
Use an appropriate solvent: Dissolve PTE-ITC in a dry, aprotic organic solvent such as DMSO or ethanol.[7]
-
Store at low temperatures: Store stock solutions at -20°C or -80°C.
-
Protect from light: Use amber vials or wrap containers in aluminum foil to protect the compound from light.[7]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the recommended pH range for experiments involving PTE-ITC in aqueous solutions?
A3: While the pterostilbene moiety is relatively stable, the isothiocyanate group is prone to degradation in aqueous solutions, especially at neutral to alkaline pH.[1][2] For experiments in aqueous buffers, it is advisable to work at a slightly acidic to neutral pH (pH 6-7) if the experimental conditions permit. The rate of degradation increases significantly at alkaline pH.
Q4: Can I use buffers containing primary or secondary amines, such as Tris, with PTE-ITC?
A4: It is generally not recommended to use buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT) with PTE-ITC. The isothiocyanate group can react with these nucleophilic components, leading to the degradation of your compound.[2][3] Phosphate-buffered saline (PBS) is a more suitable alternative.
Troubleshooting Guide
Problem: I am observing a decrease in the biological activity of my PTE-ITC over time in my cell culture experiments.
-
Possible Cause 1: Degradation in aqueous media.
-
Troubleshooting: The isothiocyanate group of PTE-ITC is susceptible to hydrolysis in aqueous cell culture media. Minimize the pre-incubation time of PTE-ITC in the media before adding it to the cells. Prepare fresh dilutions from a frozen stock solution immediately before each experiment.
-
-
Possible Cause 2: Reaction with media components.
-
Troubleshooting: Cell culture media contains amino acids and other nucleophiles that can react with the isothiocyanate group.[8] Consider using a serum-free medium for the initial treatment period if your experimental design allows.
-
Problem: I see extra peaks appearing in my HPLC analysis of a PTE-ITC sample that has been stored for a while.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting: These extra peaks likely represent degradation products. To confirm this, you can perform a forced degradation study by intentionally exposing your PTE-ITC to harsh conditions (e.g., acid, base, heat, light) and analyzing the resulting chromatograms.[6] This will help you identify the retention times of the degradation products. Ensure proper storage of your samples and standards as recommended in the FAQs.
-
Data Summary
Table 1: Factors Affecting the Stability of Isothiocyanates (General)
| Factor | Condition | Effect on Stability | Reference |
| pH | Alkaline | Decreased stability due to hydrolysis | [1][2] |
| Acidic | Generally more stable than at alkaline pH | [2] | |
| Temperature | Elevated | Increased degradation rate | [4][5] |
| Solvent | Aqueous | Unstable, especially in buffers | [1][2] |
| Aprotic Organic | Generally more stable | [7] | |
| Additives | Nucleophiles (amines, thiols) | Decreased stability due to reaction | [2][3] |
Table 2: Forced Degradation of Pterostilbene
| Condition | Degradation Observed | Reference |
| Acid (0.1N HCl) | Significant | [6] |
| Base (0.1N NaOH) | Significant | [6] |
| Oxidizing Agent (10% H2O2) | Significant | [6] |
| UV Light | Significant | [6] |
| Water | Significant | [6] |
Experimental Protocols
Protocol: Assessing the Stability of PTE-ITC in an Aqueous Buffer
-
Preparation of PTE-ITC Stock Solution:
-
Dissolve PTE-ITC in a suitable dry, aprotic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Store the stock solution in small aliquots at -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a fresh aliquot of the PTE-ITC stock solution.
-
Dilute the stock solution to the desired final concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately analyze the samples by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Monitor the decrease in the peak area of the parent PTE-ITC compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining PTE-ITC against time to determine its stability profile under the tested conditions.
-
Visualizations
Caption: Potential degradation pathways of PTE-ITC.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. chemos.de [chemos.de]
- 8. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of pterostilbene-isothiocyanate in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pterostilbene-isothiocyanate (PTE-ITC) in cellular assays. Our goal is to help you identify and address potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known primary on-target effects of PTE-ITC in cancer cell lines?
This compound (PTE-ITC), a semi-synthetic derivative of pterostilbene, has demonstrated potent anti-cancer activities in a variety of cancer cell lines. The primary on-target effects include:
-
Induction of Apoptosis: PTE-ITC induces caspase-dependent apoptosis.[1] This is often observed through increased activity of caspase-3, -8, and -9.[1][2]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, particularly at the G2/M phase.[1]
-
Inhibition of Proliferation and Metastasis: PTE-ITC has been shown to inhibit cancer cell growth and migration.[3][4]
Q2: Which signaling pathways are known to be modulated by PTE-ITC?
PTE-ITC has been reported to modulate several key signaling pathways involved in cancer progression:
-
PI3K/Akt Pathway: Inhibition of this pathway is a key mechanism of PTE-ITC-induced apoptosis in some cancer cells.[1]
-
MAPK/ERK Pathway: Similar to the PI3K/Akt pathway, inhibition of MAPK/ERK signaling contributes to the apoptotic effects of PTE-ITC.[1]
-
NF-κB Pathway: PTE-ITC can block the activation of NF-κB, which is crucial for its anti-metastatic effects.[3]
-
Wnt/β-catenin Pathway: In osteosarcoma cells, PTE-ITC has been shown to inhibit the Wnt/β-catenin signaling pathway by disrupting the β-catenin/TCF-4 interaction.[4]
-
Androgen Receptor (AR) Signaling: The conjugate can decrease the expression of the androgen receptor and its co-activators.[1]
Q3: What is a typical effective concentration range for PTE-ITC in vitro?
The half-maximal inhibitory concentration (IC50) of PTE-ITC varies depending on the cell line. It is generally more potent than its parent compound, pterostilbene. For example, in prostate cancer cells, the IC50 is around 40-45 µM, while in osteosarcoma cells, it is approximately 34.67 µM.[1][4] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: How does the cytotoxicity of PTE-ITC in cancer cells compare to non-cancerous cells?
Studies have shown that PTE-ITC exhibits selective cytotoxicity towards cancer cells. The IC50 values for non-cancerous cell lines such as CHO and COS-1 are reported to be above 100 μM, which is significantly higher than those for many cancer cell lines.[1] This suggests a therapeutic window for its anti-cancer effects.
Troubleshooting Guide: Addressing Off-Target Effects and Unexpected Results
This guide is designed to help you troubleshoot common issues and distinguish between on-target and potential off-target effects of PTE-ITC in your cellular assays.
Issue 1: High levels of cytotoxicity observed in control, non-cancerous cell lines at expected therapeutic doses.
-
Possible Cause 1: Solvent Toxicity.
-
Troubleshooting: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your specific cell lines. Run a solvent-only control.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting: Some non-cancerous cell lines may have inherent sensitivities. It is recommended to test a panel of non-cancerous cell lines relevant to your research area to confirm if the observed toxicity is widespread or cell-type specific.
-
-
Possible Cause 3: Off-Target Effects on Essential Cellular Pathways.
-
Troubleshooting: If toxicity in non-cancerous cells persists, consider that PTE-ITC might be affecting a fundamental cellular process common to both cancerous and non-cancerous cells. Investigate general cell health markers, such as mitochondrial membrane potential, to identify the source of toxicity.
-
Issue 2: No significant apoptosis is observed, but cell proliferation is inhibited.
-
Possible Cause 1: Cell Cycle Arrest is the Predominant Effect at the Tested Concentration.
-
Troubleshooting: Perform a cell cycle analysis using flow cytometry to determine if the cells are arrested at a specific phase. The anti-proliferative activity of PTE-ITC has been linked to G2/M phase arrest.[1]
-
-
Possible Cause 2: The Assay for Apoptosis is Not Sensitive Enough or Timed Incorrectly.
-
Troubleshooting: Use multiple apoptosis assays for confirmation (e.g., Annexin V/PI staining, caspase activity assays, and PARP cleavage). Conduct a time-course experiment to identify the optimal time point for detecting apoptosis, as the onset of apoptosis can vary between cell lines.
-
-
Possible Cause 3: A Non-Apoptotic Cell Death Pathway is Activated.
-
Troubleshooting: Investigate markers for other cell death mechanisms, such as necroptosis or autophagy. Pterostilbene has been shown to induce autophagy in some cancer cells.[5]
-
Issue 3: Unexpected changes in the expression of proteins unrelated to the known target pathways.
-
Possible Cause 1: Crosstalk between Signaling Pathways.
-
Troubleshooting: The known target pathways of PTE-ITC (e.g., PI3K/Akt, MAPK/ERK) have extensive crosstalk with other signaling networks. Use pathway analysis tools to explore potential connections between the known targets and the unexpectedly regulated proteins.
-
-
Possible Cause 2: Off-Target Kinase Inhibition.
-
Troubleshooting: Like many small molecule inhibitors, PTE-ITC may have off-target effects on other kinases. Consider performing a kinase profiling assay to identify potential unintended targets.
-
-
Possible Cause 3: Stress Response.
-
Troubleshooting: High concentrations of any compound can induce a cellular stress response, leading to widespread changes in gene and protein expression. Lower the concentration of PTE-ITC to the minimal effective dose to reduce stress-related artifacts.
-
Data Presentation
Table 1: Cytotoxicity of this compound (PTE-ITC) and Parent Compounds in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) after 24h | Reference |
| PTE-ITC | LNCaP | Androgen-positive prostate cancer | 40 ± 1.12 | [1] |
| PC-3 | Androgen-negative prostate cancer | 45 ± 1.50 | [1] | |
| MG-63 | Human osteosarcoma | 34.67 | [4] | |
| CHO | Non-cancerous | > 100 | [1] | |
| COS-1 | Non-cancerous | > 100 | [1] | |
| Pterostilbene | LNCaP | Androgen-positive prostate cancer | 66.4 ± 1.39 | [1] |
| PC-3 | Androgen-negative prostate cancer | 75 ± 2.55 | [1] | |
| MG-63 | Human osteosarcoma | 69.18 | [4] | |
| Resveratrol | LNCaP | Androgen-positive prostate cancer | 82.2 ± 2.19 | [1] |
| PC-3 | Androgen-negative prostate cancer | 95.0 ± 1.13 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of PTE-ITC (e.g., 2.5, 5, 10, 20, 40, 80, and 100 µM) or vehicle control (DMSO) for 24 hours.[4]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Seed cells and treat with the desired concentrations of PTE-ITC for 24 hours.[1]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with PTE-ITC for 24 hours.[1]
-
Harvest and fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS.
-
Treat the cells with RNase A (50 µg/ml) to degrade RNA.[1]
-
Stain the cells with Propidium Iodide (50 µg/ml).[1]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways Modulated by PTE-ITC
References
- 1. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Proliferation of Human MG-63 Osteosarcoma Cells via Abrogating β-Catenin/TCF-4 Interaction—A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pterostilbene simultaneously induces apoptosis, cell cycle arrest and cyto-protective autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pterostilbene-Isothiocyanate vs. Resveratrol: A Comparative Analysis of Anti-Cancer Potency
A detailed guide for researchers and drug development professionals on the comparative anti-cancer efficacy of pterostilbene-isothiocyanate (PTER-ITC) and resveratrol, supported by experimental data and detailed methodologies.
In the landscape of natural compounds with therapeutic potential, the stilbenoids resveratrol and its analog pterostilbene have garnered significant attention for their anti-cancer properties. The recent synthesis of a this compound (PTER-ITC) conjugate has introduced a novel agent with potentially enhanced potency. This guide provides a comprehensive, data-driven comparison of PTER-ITC and resveratrol as anti-cancer agents, tailored for an audience of researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater potency. The available data from in vitro studies consistently demonstrates the superior cytotoxic effects of pterostilbene (PTER), the parent compound of PTER-ITC, compared to resveratrol. Furthermore, a direct comparison in prostate cancer cell lines reveals that the PTER-ITC conjugate exhibits even greater potency than both PTER and resveratrol.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| PTER-ITC Conjugate | LNCaP | Prostate Cancer | 40 ± 1.12 | 24h | [1] |
| PC-3 | Prostate Cancer | 45 ± 1.50 | 24h | [1] | |
| Pterostilbene (PTER) | LNCaP | Prostate Cancer | 66.4 ± 1.39 | 24h | [1] |
| PC-3 | Prostate Cancer | 75 ± 2.55 | 24h | [1] | |
| HT29 | Colon Cancer | ~15 | Not Specified | [2] | |
| HCT116 | Colon Cancer | ~12 | Not Specified | [2] | |
| Caco-2 | Colon Cancer | ~75 | Not Specified | [2] | |
| HeLa | Cervical Cancer | 32.67 | Not Specified | [3] | |
| CaSki | Cervical Cancer | 14.83 | Not Specified | [3] | |
| SiHa | Cervical Cancer | 34.17 | Not Specified | [3] | |
| Resveratrol | LNCaP | Prostate Cancer | 82.2 ± 2.19 | 24h | [1] |
| PC-3 | Prostate Cancer | 95.0 ± 1.13 | 24h | [1] | |
| HT29 | Colon Cancer | ~65 | Not Specified | [2] | |
| HCT116 | Colon Cancer | ~25 | Not Specified | [2] | |
| Caco-2 | Colon Cancer | >100 | Not Specified | [2] | |
| HeLa | Cervical Cancer | 108.7 | Not Specified | [3] | |
| CaSki | Cervical Cancer | 44.45 | Not Specified | [3] | |
| SiHa | Cervical Cancer | 91.15 | Not Specified | [3] |
Mechanisms of Action: A Look at the Signaling Pathways
Both PTER-ITC and resveratrol exert their anti-cancer effects by modulating a variety of cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis.
This compound (PTER-ITC):
PTER-ITC has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways. In prostate cancer cells, it has been observed to downregulate the PI3K/Akt and MAPK/ERK pathways.[1] In breast cancer, PTER-ITC has been found to inhibit metastasis by blocking the NF-κB signaling pathway.[4]
Resveratrol:
Resveratrol's anti-cancer activity is mediated through a broader and more extensively studied range of signaling pathways. It is known to modulate the p53 and Sirt-1 pathways, which are critical in regulating apoptosis. Additionally, resveratrol has been shown to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of experimental findings, detailed methodologies for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of PTER-ITC and resveratrol on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of PTER-ITC or resveratrol. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by PTER-ITC and resveratrol.[5]
Principle:
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cancer cells with PTER-ITC or resveratrol at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[5]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by PTER-ITC and resveratrol.[6][7]
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[6]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The available experimental data strongly suggests that pterostilbene and its isothiocyanate conjugate, PTER-ITC, are more potent anti-cancer agents than resveratrol in vitro. The lower IC50 values of PTER and PTER-ITC across various cancer cell lines indicate a superior ability to inhibit cancer cell proliferation. While resveratrol has been more extensively studied, the enhanced bioavailability and potency of pterostilbene derivatives make them compelling candidates for further investigation and development in cancer therapy. The provided experimental protocols offer a standardized framework for researchers to conduct comparative studies and further elucidate the mechanisms underlying the anti-cancer effects of these promising natural compounds.
References
- 1. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of resveratrol and pterostilbene on human colon cancer cells: a side by side comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. Preparation of Cell Lysate and Western Blot Analysis [bio-protocol.org]
- 7. Western blot protocol | Abcam [abcam.com]
A Comparative Analysis of Pterostilbene-Isothiocyanate and Sulforaphane: Mechanisms of Action in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the mechanisms of action of two promising chemopreventive agents: pterostilbene-isothiocyanate (PTER-ITC) and sulforaphane (SFN). Both compounds have demonstrated significant potential in cancer therapy, primarily through their ability to modulate key cellular signaling pathways involved in oxidative stress response and apoptosis. This document synthesizes experimental data to offer a clear comparison of their efficacy and molecular targets.
Introduction
This compound is a synthetic hybrid compound that combines the structural features of pterostilbene, a natural analog of resveratrol, and an isothiocyanate group. This combination is designed to enhance the bioavailability and anticancer activity of the parent compounds. Sulforaphane is a well-studied isothiocyanate found in cruciferous vegetables like broccoli and has been extensively investigated for its cancer-preventive properties. Both molecules share the ability to interact with critical cellular pathways, but a detailed comparative analysis of their mechanisms is essential for advancing their therapeutic development.
Comparative Data on Cellular Effects
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of PTER-ITC and SFN in various cancer cell lines, as well as their impact on the expression of key regulatory proteins.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| PTER-ITC | LNCaP | Prostate Cancer | 40 ± 1.12 | 24 | [1] |
| PTER-ITC | PC-3 | Prostate Cancer | 45 ± 1.50 | 24 | [1] |
| PTER-ITC | TR/MCF-7 | Tamoxifen-Resistant Breast Cancer | 37.21 | Not Specified | [2] |
| PTER-ITC | 5-FUR/MDA-MB 231 | 5-Fluorouracil-Resistant Breast Cancer | 47.00 | Not Specified | [2] |
| Sulforaphane | H460 | Non-Small Cell Lung Cancer | 12 | Not Specified | [3] |
| Sulforaphane | H1299 | Non-Small Cell Lung Cancer | 8 | Not Specified | [3] |
| Sulforaphane | A549 | Non-Small Cell Lung Cancer | 10 | Not Specified | [3] |
| Sulforaphane | MCF-7 | Breast Cancer | 27.9 | 48 | [4] |
| Sulforaphane | MDA-MB-231 | Breast Cancer | 19.35 - 115.7 | 24-72 | [5] |
| Sulforaphane | PC-3 | Prostate Cancer | ~20 | 24 | [6] |
Table 2: Comparative Effects on Apoptosis-Related Proteins
| Compound | Cell Line | Protein | Effect | Fold Change/Observation | Citation |
| PTER-ITC | LNCaP & PC-3 | Cleaved Caspase-3 | Increased | 3.7-fold increase in PC-3 | [1] |
| PTER-ITC | LNCaP & PC-3 | Bax/Bcl-2 ratio | Increased | Substantial increase | [1] |
| Sulforaphane | PC-3 | Cleaved PARP | Increased | Evident after 24h | |
| Sulforaphane | PC-3 | Bax/Bcl-2 ratio | Increased | Time-dependent increase | |
| Sulforaphane | A2780 & OVCAR | Cleaved Caspase-3 | Increased | Significant increase | [7] |
| Sulforaphane | A2780 & OVCAR | Bcl-2 | Decreased | Significant decrease | [7] |
Table 3: Comparative Effects on Nrf2 Pathway and Target Genes
| Compound | Cell System | Target Gene/Protein | Effect | Fold Change/Observation | Citation |
| Pterostilbene | Neonatal Rats (Ischemic Brain Injury) | Nrf2 | Increased | 140 ± 5.12% increase | [8] |
| Pterostilbene | Neonatal Rats (Ischemic Brain Injury) | HO-1 | Increased | 168.92% increase | [8] |
| Pterostilbene | Endothelial Cells (Hyperglycemic) | NQO1 | Increased | Reversal of 3-fold decrease | [9] |
| Pterostilbene | Endothelial Cells (Hyperglycemic) | SOD2 | Increased | Reversal of 5-fold decrease | [9] |
| Sulforaphane | BV2 Microglia | Nrf2 DNA binding | Increased | Significant increase | [10] |
| Sulforaphane | BV2 Microglia | IL-1β, IL-6, iNOS | Decreased | Attenuated LPS-induced expression | [10] |
| Sulforaphane | Primary Microglia | Nrf2 target genes | Upregulated | Increased expression | [11] |
Mechanistic Insights and Signaling Pathways
The Keap1-Nrf2 Signaling Pathway
A primary mechanism of action for both PTER-ITC and sulforaphane is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[15]
Sulforaphane is a potent inducer of the Nrf2 pathway.[16] It reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[12] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[15][17]
Pterostilbene , the parent compound of PTER-ITC, also activates the Nrf2 pathway by interacting with the Kelch domain of Keap1, thereby inhibiting the Keap1-Nrf2 protein-protein interaction.[13][14] This leads to Nrf2 nuclear translocation and the expression of downstream antioxidant genes.[18][19] The isothiocyanate moiety in PTER-ITC is expected to enhance this activity, similar to the action of sulforaphane.
Induction of Apoptosis
Both PTER-ITC and sulforaphane have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells.
PTER-ITC induces caspase-dependent apoptosis in prostate cancer cells.[1] This is associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of executioner caspases like caspase-3.[1]
Sulforaphane also triggers apoptosis through multiple pathways. It can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, depending on the cell type.[20] This involves the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.[7][20] Studies have shown that sulforaphane treatment leads to an upregulation of Bax and downregulation of Bcl-2, similar to PTER-ITC.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of PTER-ITC or sulforaphane for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterostilbene–isothiocyanate reduces miR-21 level by impeding Dicer-mediated processing of pre-miR-21 in 5-fluorouracil and tamoxifen-resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane inhibits cancer stem-like cell properties and cisplatin resistance through miR-214-mediated downregulation of c-MYC in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. the-interaction-of-pterostilbene-with-keap1-and-its-regulation-on-the-nrf2-are-pathway - Ask this paper | Bohrium [bohrium.com]
- 14. Pterostilbene-mediated Nrf2 activation: Mechanistic insights on Keap1:Nrf2 interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Head-to-head comparison of pterostilbene and pterostilbene-isothiocyanate in vivo.
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, both pterostilbene, a natural dietary compound, and its semi-synthetic derivative, pterostilbene-isothiocyanate (PTER-ITC), have emerged as promising candidates, particularly in the realm of oncology and inflammatory diseases. This guide provides a comprehensive, data-driven in vivo comparison of these two molecules, drawing from preclinical studies to inform future research and drug development efforts. While direct head-to-head in vivo studies are currently lacking in the published literature, this guide synthesizes available data to offer an objective evaluation of their individual performances.
I. In Vivo Efficacy: A Comparative Overview
The following tables summarize the in vivo efficacy of pterostilbene and PTER-ITC in various preclinical models.
Table 1: In Vivo Anti-Cancer Efficacy of Pterostilbene
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Melanoma | Nude mice with A2058, MeWo, or MelJuso xenografts | 30 mg/kg, i.v., every 48 hours | Significant inhibition of tumor growth (~49-70%) | [1] |
| Prostate Cancer | Xenograft model | 50 mg/kg, i.p., daily for 5 days/week for 39 days | Reduced tumor growth | [2] |
| Colon Cancer | Azoxymethane (AOM)-induced rat model | - | Data on tumor inhibition not specified | [2] |
| Lung Squamous Cell Carcinoma | Nude mice with H520 xenografts | 50 mg/kg, i.p., three times weekly for 38 days | Reduced tumor volume and weight | [3][4] |
| Breast Cancer | Ehrlich ascitic tumor-bearing mice | Not specified | Pterostilbene (parent compound) showed less efficacy than PTER-ITC | [5] |
Table 2: In Vivo Anti-Cancer Efficacy of this compound (PTER-ITC)
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Breast Cancer (Metastasis) | 4T1 cell-induced metastatic mice model | Not specified | Significant anti-metastatic activity | [6] |
| Breast Cancer | Ehrlich ascitic tumor-bearing mice | Not specified | Inhibited tumor growth | [5] |
Table 3: In Vivo Anti-Inflammatory Efficacy of Pterostilbene
| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Arthritis | Adjuvant-induced arthritis in Lewis rats | Not specified | Lowered the number of neutrophils in the blood | [7] |
| Osteoarthritis | OCP-induced OA mouse model | 100 mg/kg and 200 mg/kg | Alleviated the loss of chondrocytes and widened the narrow joint space | [8] |
| Acute Colitis | DSS-induced acute colitis in mice | Not specified | A derivative of pterostilbene showed good alleviating effect | [9][10] |
| Cerebral Ischemia/Reperfusion Injury | Rat model | Not specified | Exhibited neuroprotective effects via anti-inflammatory mechanisms | [11] |
| Diabetes-related inflammation | Streptozotocin (STZ)-induced diabetic mice | Not specified | Significantly improved inflammatory response | [12] |
II. Pharmacokinetics: Bioavailability and Metabolism
A crucial aspect of in vivo performance is the pharmacokinetic profile of a compound.
Pterostilbene
Pterostilbene is noted for its superior bioavailability compared to its parent compound, resveratrol.[12] Studies in rats have demonstrated its rapid absorption and distribution to various tissues.[12] Following intravenous administration in rats, pterostilbene exhibited a serum half-life of approximately 1.73 hours.[13] The primary metabolite identified in vivo is pterostilbene-4′-sulfate.[1] In a study with various nonhuman primates, pterostilbene was detectable in plasma up to 24 hours after oral administration.[14]
This compound (PTER-ITC)
Detailed in vivo pharmacokinetic data for PTER-ITC, including its bioavailability, distribution, metabolism, and excretion, are not extensively reported in the currently available scientific literature. This represents a significant knowledge gap that needs to be addressed in future preclinical studies to fully assess its therapeutic potential.
III. Mechanisms of Action: Signaling Pathways
Understanding the molecular mechanisms underlying the in vivo effects of these compounds is critical for targeted drug development.
Pterostilbene
Pterostilbene exerts its anti-cancer and anti-inflammatory effects through the modulation of multiple signaling pathways.
In cancer models, pterostilbene has been shown to inhibit tumor growth by weakening the Nrf2-dependent antioxidant defenses of cancer cells.[1][2] It also induces apoptosis and S-phase arrest in cancer cells.[3][4] Its anti-inflammatory effects are mediated, in part, through the inhibition of the p38 MAPK pathway, leading to the downregulation of inflammatory mediators like COX-2 and iNOS.[15] Furthermore, it can inactivate the NLRP3 inflammasome.[8]
This compound (PTER-ITC)
The primary mechanism of action reported for PTER-ITC in vivo is its ability to inhibit cancer metastasis.
References
- 1. Pterostilbene Decreases the Antioxidant Defenses of Aggressive Cancer Cells In Vivo: A Physiological Glucocorticoids- and Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pterostilbene in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pterostilbene inhibits lung squamous cell carcinoma growth in vitro and in vivo by inducing S phase arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of isothiocyanate conjugate of pterostilbene on the inhibition of MCF-7 cell proliferation and tumor growth in Ehrlich ascitic cell induced tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Pterostilbene on Neutrophil Activity in Experimental Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2 [frontiersin.org]
- 12. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol | MDPI [mdpi.com]
- 13. Pharmacometrics of pterostilbene: preclinical pharmacokinetics and metabolism, anticancer, antiinflammatory, antioxidant and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iitri.org [iitri.org]
- 15. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Pterostilbene-Isothiocyanate: A Comparative Analysis Against Other Isothiocyanates in Cancer Research
A detailed guide for researchers and drug development professionals on the experimental advantages and mechanistic distinctions of pterostilbene-isothiocyanate (PTER-ITC) compared to other isothiocyanates such as sulforaphane (SFN) and phenethyl isothiocyanate (PEITC).
Abstract
This compound (PTER-ITC) is a novel semi-synthetic compound that merges the structural features of pterostilbene, a naturally occurring stilbenoid with enhanced bioavailability, and the isothiocyanate functional group, known for its potent anticancer properties. This guide provides a comprehensive comparison of PTER-ITC with other well-studied isothiocyanates, focusing on their respective efficacies, mechanisms of action, and potential therapeutic advantages. Experimental data, including cytotoxicity in various cancer cell lines, is presented alongside detailed protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions.
Introduction: The Rationale for a Hybrid Compound
Isothiocyanates (ITCs), such as sulforaphane from broccoli and phenethyl isothiocyanate from watercress, are a class of phytochemicals extensively studied for their cancer chemopreventive and therapeutic effects. Their mechanisms of action are diverse, involving the induction of phase II detoxification enzymes, cell cycle arrest, and apoptosis. Pterostilbene, a dimethylated analog of resveratrol, exhibits superior oral bioavailability and metabolic stability. The conjugation of pterostilbene with an isothiocyanate moiety in PTER-ITC aims to leverage the favorable pharmacokinetic properties of pterostilbene to enhance the delivery and efficacy of the isothiocyanate pharmacophore, potentially leading to a more potent and targeted anticancer agent.
Comparative Efficacy: A Quantitative Overview
The in vitro cytotoxic activity of PTER-ITC has been evaluated against various cancer cell lines and can be compared to the activities of other isothiocyanates. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, though it is important to note that experimental conditions such as cell line and treatment duration can influence these values.
Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines (24-hour treatment)
| Compound | MCF-7 (ER+) | MDA-MB-231 (TNBC) |
| PTER-ITC | ~24.16 µM | ~34.09 µM |
| Sulforaphane (SFN) | ~16 - 27.9 µM | ~10 - 21 µM |
| Phenethyl Isothiocyanate (PEITC) | ~1.6 - 14 µM | ~2.6 - 8 µM |
Note: IC50 values are compiled from multiple sources with varying experimental conditions and should be interpreted as approximate ranges for comparative purposes.
Mechanistic Advantages of this compound
PTER-ITC exhibits distinct mechanisms of action that may offer advantages over other isothiocyanates. These include targeted inhibition of pro-cancer signaling pathways and activation of tumor-suppressive pathways.
Selective Inhibition of the NF-κB Pathway
A significant advantage of PTER-ITC is its ability to selectively inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in cancer cells.[1] This pathway is constitutively active in many cancers, promoting cell proliferation, survival, and metastasis. PTER-ITC has been shown to block the activation of NF-κB by preventing the formation of the IKK complex, which is essential for its activation.[1] This targeted inhibition in cancerous cells minimizes effects on normal cells, suggesting a favorable therapeutic window.[1]
Activation of the PPARγ Pathway
PTER-ITC has been demonstrated to be an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3] PPARγ is a nuclear receptor that, when activated, can induce cell cycle arrest and apoptosis in various cancer cells.[2] This activation is a key mechanism of PTER-ITC's anticancer activity and represents a distinct pathway compared to the primary mechanisms of many other isothiocyanates.[2][3]
Bioavailability and Pharmacokinetic Advantages
A significant theoretical advantage of PTER-ITC lies in the pterostilbene moiety. Pterostilbene has a higher oral bioavailability compared to resveratrol, a structurally similar and well-known stilbenoid.[4] This is attributed to its two methoxy groups, which increase its lipophilicity and reduce its susceptibility to rapid metabolism. While direct comparative pharmacokinetic studies between PTER-ITC and other isothiocyanates are limited, the enhanced bioavailability of pterostilbene suggests that PTER-ITC may achieve higher and more sustained plasma concentrations than naturally occurring isothiocyanates, potentially leading to greater in vivo efficacy.[5]
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxicity of PTER-ITC.[4]
-
Cell Seeding: Seed 5x10³ cells per well in 200 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of PTER-ITC, SFN, or PEITC (e.g., 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used to assess PTER-ITC-induced apoptosis.[4]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for NF-κB and PPARγ Pathways
This protocol provides a general framework for assessing the effects of isothiocyanates on key signaling proteins.
-
Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, PPARγ, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound presents a promising profile as a potent and potentially more advantageous anticancer agent compared to naturally occurring isothiocyanates. Its unique mechanisms of action, including the selective inhibition of the NF-κB pathway and activation of PPARγ, combined with the anticipated superior bioavailability conferred by the pterostilbene moiety, warrant further investigation.
Future research should focus on direct, head-to-head in vivo studies comparing the pharmacokinetics and anti-tumor efficacy of PTER-ITC with other leading isothiocyanates. Elucidating the full spectrum of its molecular targets and its effects on cancer stem cells will also be crucial in defining its therapeutic potential. The experimental frameworks provided in this guide offer a foundation for such continued exploration in the pursuit of more effective cancer therapies.
References
- 1. This compound inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activities of this compound Conjugate in Breast Cancer Cells: Involvement of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activities of this compound conjugate in breast cancer cells: involvement of PPARγ [www2.cnb.csic.es]
- 4. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
Unveiling the Anti-Tumor Potential of Pterostilbene-Isothiocyanate: A Comparative Analysis
A detailed examination of pterostilbene-isothiocyanate (PTER-ITC) reveals its potent anti-tumor activities, particularly in prostate and breast cancer models. This guide provides a comparative analysis of PTER-ITC's efficacy against its natural precursor, pterostilbene, the well-known phytochemical resveratrol, and standard chemotherapeutic agents. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, is intended for researchers, scientists, and professionals in drug development.
Recent studies have highlighted a novel hybrid compound, PTER-ITC, synthesized by incorporating an isothiocyanate group onto a pterostilbene backbone, for its enhanced cytotoxic effects on cancer cells compared to its parent compound.[1][2] This modification has shown promising results in inducing cancer cell death and inhibiting proliferation across various cancer cell lines.
Comparative Efficacy: PTER-ITC vs. Alternatives
The anti-proliferative activity of PTER-ITC has been quantified and compared with pterostilbene, resveratrol, and standard chemotherapeutic drugs such as docetaxel and paclitaxel. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, serves as a key metric for comparison.
Table 1: Comparative IC50 Values in Prostate Cancer Cell Lines (μM)
| Compound | LNCaP (Androgen-Responsive) | PC-3 (Androgen-Independent) | DU-145 |
| PTER-ITC | 40 ± 1.12[1] | 45 ± 1.50[1] | - |
| Pterostilbene | 22.8[3] | - | 20.8[3] |
| Resveratrol | >100[1] | >100[1] | - |
| Docetaxel | 0.00113[4] | 0.00372[4] | 0.00446[4] |
Note: Lower IC50 values indicate higher potency.
Table 2: Comparative IC50 Values in Breast Cancer Cell Lines (μM)
| Compound | MCF-7 (ER-positive) | MDA-MB-231 (Triple-Negative) |
| PTER-ITC | ~10-20 (effective dose)[2] | ~10-20 (effective dose)[2] |
| Pterostilbene | 44.26 - 65[2][5] | 63.59[5] |
| Resveratrol | 51.18 - 150[6][7] | 200-250[8] |
| Paclitaxel | 3.5[1] | 0.3[1] |
Note: PTER-ITC concentrations for MCF-7 and MDA-MB-231 are described as effective doses for significant cell viability reduction rather than specific IC50 values in one of the primary sources.[2]
The data clearly indicates that PTER-ITC demonstrates significant cytotoxicity in both prostate and breast cancer cell lines, with IC50 values in the micromolar range. While standard chemotherapeutics like Docetaxel and Paclitaxel are effective at much lower concentrations, PTER-ITC shows markedly improved activity compared to resveratrol and, in some cases, its parent compound pterostilbene.
Key Mechanisms of Anti-Tumor Activity
PTER-ITC exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from dividing and proliferating.
Induction of Apoptosis
Treatment with PTER-ITC leads to a significant increase in the percentage of apoptotic cells in both a dose- and time-dependent manner. This is a critical indicator of its potential as an anti-cancer agent.
Table 3: Apoptosis Induction by PTER-ITC
| Cell Line | Treatment | Outcome |
| PC-3 & LNCaP | PTER-ITC (10-40 µM) for 24h | Significant increase in early and late apoptotic cells[1] |
| MCF-7 & MDA-MB-231 | PTER-ITC | Suppression of PTER-ITC-induced apoptosis when pre-treated with PPARγ antagonists[2] |
Cell Cycle Arrest
PTER-ITC has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell division.[1]
Signaling Pathways Modulated by PTER-ITC
The anti-tumor activity of PTER-ITC is linked to its ability to modulate several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt and MAPK/ERK Pathways
In prostate cancer cells, PTER-ITC's induction of apoptosis is differentially mediated by the PI3K/Akt and MAPK/ERK pathways. In androgen-independent PC-3 cells, inhibition of Akt sensitizes the cells to PTER-ITC-induced apoptosis. Conversely, in androgen-responsive LNCaP cells, inhibition of ERK accelerates apoptosis.[1]
Caption: PTER-ITC's differential regulation of PI3K/Akt and MAPK/ERK pathways in prostate cancer cells.
PPARγ Pathway in Breast Cancer
In breast cancer cells, PTER-ITC acts as an activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that can induce growth arrest and apoptosis in cancer cells.[7][9] PTER-ITC upregulates PPARγ expression, leading to the modulation of PPARγ-related genes, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2]
Caption: PTER-ITC induces apoptosis in breast cancer cells via activation of the PPARγ pathway.
NF-κB Pathway and Metastasis
PTER-ITC has also been shown to inhibit breast cancer metastasis by blocking the interaction between IKK-β and NEMO, which is crucial for the activation of the NF-κB pathway.[3] This leads to the transcriptional repression of genes involved in epithelial-mesenchymal transition (EMT), a key process in metastasis.[3]
Caption: PTER-ITC inhibits breast cancer metastasis by blocking the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (PTER-ITC, pterostilbene, resveratrol, etc.) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization.
-
Fixation: The harvested cells are washed with PBS and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described above.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Western Blotting
-
Protein Extraction: Cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that is captured on film or by a digital imager.
Conclusion
This compound (PTER-ITC) emerges as a promising anti-tumor agent with enhanced efficacy compared to its natural analogs, pterostilbene and resveratrol. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key cancer-related signaling pathways in both prostate and breast cancer cells underscores its therapeutic potential. While standard chemotherapies remain more potent, the favorable activity profile of PTER-ITC warrants further investigation, potentially as a standalone therapy or in combination with existing treatments to enhance efficacy and overcome drug resistance. The detailed protocols and pathway analyses provided in this guide offer a foundational resource for researchers aiming to replicate and build upon these key findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Synthesis, In Vitro, and In Vivo Investigations of Pterostilbene-Tethered Analogues as Anti-Breast Cancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pterostilbene suppresses head and neck cancer cell proliferation via induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Pterostilbene vs. Pterostilbene-Isothiocyanate Conjugate: A Comparative Analysis of Bioavailability and Biological Activity
A detailed examination of the pharmacokinetic profiles and cellular effects of pterostilbene and its synthetically modified isothiocyanate conjugate, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative efficacy.
This guide offers a side-by-side comparison of pterostilbene, a naturally occurring stilbenoid, and its isothiocyanate conjugate, a novel synthetic derivative. While pterostilbene is noted for its superior bioavailability compared to its parent compound, resveratrol, data on the in vivo pharmacokinetic profile of its isothiocyanate conjugate remains limited. This comparison, therefore, juxtaposes the established bioavailability of pterostilbene with the in vitro potency and mechanisms of action of its isothiocyanate counterpart, offering valuable insights for future research and drug development endeavors.
I. Comparative Bioavailability and Potency
Direct comparative studies on the bioavailability of pterostilbene and its isothiocyanate conjugate are not yet available in the scientific literature. However, extensive research has established the pharmacokinetic advantages of pterostilbene over resveratrol. In contrast, the pterostilbene-isothiocyanate conjugate has demonstrated significant potency in in vitro cancer models.
Table 1: Pharmacokinetic Parameters of Pterostilbene in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | ~80% | [1] |
| Cmax (56 mg/kg oral) | 36-fold higher than resveratrol | |
| Tmax (56 mg/kg oral) | Twice as fast as resveratrol | |
| Half-life (t½) | 105 minutes | [2] |
Table 2: In Vitro Potency of this compound Conjugate in Prostate Cancer Cells
| Cell Line | IC50 (µM) | Reference |
| LNCaP (Androgen-positive) | 40 ± 1.12 | [3] |
| PC-3 (Androgen-negative) | 45 ± 1.50 | [3] |
II. Experimental Protocols
A. Pharmacokinetic Analysis of Pterostilbene in Rats
The pharmacokinetic profile of pterostilbene has been characterized in rats following oral and intravenous administration. A representative experimental protocol is summarized below.
1. Animal Model: Male Sprague-Dawley rats are used.[4]
2. Administration:
-
Oral Gavage: Pterostilbene is administered at a dose of 56 mg/kg.[5]
-
Intravenous Injection: Pterostilbene is administered via the jugular vein at a dose of 20 mg/kg.[4]
3. Sample Collection: Blood samples are collected at predetermined time points post-administration.
4. Analytical Method: Plasma concentrations of pterostilbene and its metabolites are quantified using High-Performance Liquid Chromatography (HPLC).[4]
5. Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using noncompartmental analysis.
B. In Vitro Cytotoxicity Assay of this compound Conjugate
The cytotoxic effects of the this compound conjugate have been evaluated in prostate cancer cell lines. A typical protocol is as follows.
1. Cell Lines: LNCaP (androgen-positive) and PC-3 (androgen-negative) human prostate cancer cells are used.[3]
2. Treatment: Cells are treated with varying concentrations of the this compound conjugate for a specified duration (e.g., 24 hours).[3]
3. Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
4. Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the conjugate.[3]
III. Signaling Pathways and Mechanisms of Action
Both pterostilbene and its isothiocyanate conjugate exert their biological effects through the modulation of various signaling pathways.
A. Pterostilbene
Pterostilbene has been shown to influence multiple pathways involved in cellular processes such as apoptosis, inflammation, and oxidative stress.
Caption: Pterostilbene's modulation of key signaling pathways.
Pterostilbene promotes apoptosis by upregulating pro-apoptotic proteins like Bax and caspase-3.[3] It also inhibits cell proliferation and survival by downregulating key molecules such as cyclin D1, mTOR, β-catenin, and the PI3K/Akt pathway.[3][6] Furthermore, it exhibits anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK pathways.[1][7]
B. This compound Conjugate
The isothiocyanate conjugate of pterostilbene has been specifically studied for its anticancer properties, particularly in prostate and breast cancer models.
Caption: this compound's impact on cancer signaling.
In prostate cancer cells, the conjugate induces apoptosis by downregulating the androgen receptor (AR), Akt, and ERK signaling pathways.[8][9] In breast cancer cells, it activates the peroxisome proliferator-activated receptor gamma (PPARγ) and the p38 MAPK and JNK pathways to induce apoptosis.[10]
IV. Experimental Workflow for In Vitro Analysis
The following diagram illustrates a general workflow for the in vitro comparison of pterostilbene and its isothiocyanate conjugate.
Caption: General workflow for in vitro comparative studies.
V. Conclusion
Pterostilbene stands out for its excellent bioavailability, a significant advantage for a potential therapeutic agent. While the this compound conjugate shows promising potency in preclinical cancer models, a comprehensive understanding of its pharmacokinetic profile is crucial for its further development. Future research should prioritize in vivo studies to determine the bioavailability of this conjugate and enable a direct comparison with its parent compound. Such data will be instrumental in assessing its true therapeutic potential and guiding the design of future clinical trials.
References
- 1. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacometrics of pterostilbene: preclinical pharmacokinetics and metabolism, anticancer, antiinflammatory, antioxidant and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iitri.org [iitri.org]
- 7. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]
- 9. Pterostilbene–isothiocyanate reduces miR-21 level by impeding Dicer-mediated processing of pre-miR-21 in 5-fluorouracil and tamoxifen-resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tissue distribution of pterostilbene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Pterostilbene and Pterostilbene-Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of pterostilbene and its synthetic derivative, pterostilbene-isothiocyanate. The information presented is based on available preclinical and clinical data to assist researchers in evaluating these compounds for further investigation and development.
Executive Summary
Pterostilbene, a natural analog of resveratrol, has undergone considerable safety evaluation through both animal studies and human clinical trials. It is generally recognized as safe (GRAS) at typical supplemental doses, with the primary adverse effect noted being a potential elevation of low-density lipoprotein (LDL) cholesterol. In contrast, this compound, a novel synthetic conjugate, has been predominantly studied for its potent anticancer activities. While preliminary in vitro and in vivo studies suggest a degree of selectivity for cancer cells over normal cells, a comprehensive toxicological profile is not yet established. This comparison synthesizes the existing safety data for both compounds to guide further research.
Quantitative Safety Data
The following tables summarize the available quantitative data on the safety of pterostilbene and this compound. It is important to note that the data for this compound is limited and primarily derived from studies focused on its efficacy.
Table 1: Preclinical Toxicity Data
| Parameter | Pterostilbene | This compound | Source(s) |
| Acute Toxicity (LD50) | Not established; no mortality observed in mice at doses up to 3000 mg/kg/day for 28 days. | Not established. | [1] |
| Subacute Oral Toxicity (Rats) | No mortality was observed at doses of 200 and 500 mg/kg for 28 days. A slight increase in liver weight and mild cytoplasmic vacuoles were seen in females at 500 mg/kg. | No dedicated studies found. | [2] |
| In Vitro Cytotoxicity (Non-cancerous cells) | IC50 > 100 µM in COS-1 and CHO cells. | IC50 > 100 µM in COS-1 and CHO cells. | [3] |
| In Vitro Cytotoxicity (hFOB 1.19 normal osteoblast cells) | Not cytotoxic at tested concentrations. | Not cytotoxic at tested concentrations. | [4] |
| In Vivo Toxicity (Xenograft mouse models) | No significant in vivo toxicity reported. | Did not exert apparent toxic effects on the heart, liver, and kidneys of tumor model mice. | [3] |
Table 2: Human Clinical Safety Data
| Parameter | Pterostilbene | This compound | Source(s) |
| Dosage | Up to 250 mg/day for 6-8 weeks. | No human clinical trials reported. | [5][6] |
| Adverse Events | Generally well-tolerated. No significant adverse drug reactions on hepatic, renal, or glucose markers. May increase LDL cholesterol. | Not applicable. | [1][5] |
| Self-Reported Side Effects | No statistically significant self-reported adverse drug reactions versus placebo. | Not applicable. | [5] |
Experimental Protocols
Detailed methodologies for key safety assessment experiments are crucial for the interpretation and replication of results.
Pterostilbene: Human Clinical Safety Trial Protocol
A prospective, randomized, double-blind, placebo-controlled intervention trial was conducted to evaluate the safety of long-term pterostilbene administration in humans with hypercholesterolemia.[5]
-
Participants: 80 subjects with baseline total cholesterol ≥200 mg/dL and/or LDL cholesterol ≥100 mg/dL.[5]
-
Intervention Groups:
-
Pterostilbene 125 mg twice daily
-
Pterostilbene 50 mg twice daily
-
Pterostilbene 50 mg + Grape Extract 100 mg twice daily
-
Matching placebo twice daily[5]
-
-
Duration: 6-8 weeks.[5]
-
Safety Markers:
-
Biochemical: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), serum creatinine, blood glucose, and blood electrolytes were analyzed from donated blood at baseline and final visits.[5]
-
Subjective: Symptomatic adverse drug reactions (ADRs) were collected through patient interviews at baseline and final visits.[5]
-
-
Statistical Analysis: Linear mixed models were used to estimate the treatment effects on primary safety measures.[5]
This compound: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against both cancerous and non-cancerous cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][7]
-
Cell Seeding: 5 x 10³ cells per well were seeded in 200 µl of media in 96-well plates and allowed to adhere for 24 hours.[7]
-
Treatment: Cells were treated with various concentrations of this compound (typically ranging from 0.01 to 500 µM) dissolved in DMSO for 24 hours.[7]
-
MTT Incubation: After treatment, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.[4][7]
-
Data Analysis: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) was then calculated.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the safety and evaluation of these compounds.
Figure 1: Pterostilbene Safety-Related Signaling Pathways.
Figure 2: Putative Toxicity Pathways of Isothiocyanates.
Figure 3: In Vitro Cytotoxicity Assessment Workflow.
Discussion and Conclusion
The available evidence strongly supports a favorable safety profile for pterostilbene at doses commonly used in human supplements. Its effects on hepatic and renal function appear to be minimal, with the most notable consideration being its potential to increase LDL cholesterol. This effect warrants monitoring in individuals with pre-existing hyperlipidemia. The activation of Nrf2 by pterostilbene contributes to its antioxidant and cytoprotective effects, which are key aspects of its safety profile.[8]
For This compound , the safety profile is less defined. The addition of the isothiocyanate moiety is intended to enhance the anticancer potency of pterostilbene. Isothiocyanates, as a class, are known to induce apoptosis and can generate reactive oxygen species, which, while beneficial in a cancer therapy context, could pose a risk to healthy tissues at high concentrations.[9][10] Encouragingly, preliminary in vitro studies have shown that this compound exhibits a degree of selectivity, with higher cytotoxicity towards cancer cells compared to non-cancerous cell lines.[3][4] However, the absence of dedicated toxicological studies, including long-term and dose-escalation studies in animals and humans, means that its systemic safety remains to be thoroughly established.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Subacute oral toxicology and toxicokinetics of pterostilbene, a novel Top1/Tdp1 inhibiting anti-tumor reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Conjugate Suppresses Growth of Prostate Cancer Cells Irrespective of Androgen Receptor Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Proliferation of Human MG-63 Osteosarcoma Cells via Abrogating β-Catenin/TCF-4 Interaction—A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Safety from a Human Clinical Trial with Pterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Analysis of Safety from a Human Clinical Trial with Pterostilbene | Semantic Scholar [semanticscholar.org]
- 7. Pterostilbene–isothiocyanate reduces miR-21 level by impeding Dicer-mediated processing of pre-miR-21 in 5-fluorouracil and tamoxifen-resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into Dietary Pterostilbene: Sources, Metabolism, and Health Promotion Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of isothiocyanates. A review [scielo.org.co]
Safety Operating Guide
Comprehensive Safety Protocol for Handling Pterostilbene-Isothiocyanate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pterostilbene-isothiocyanate. The following procedural guidance is designed to ensure safe operational handling and disposal, minimizing risks of exposure and environmental contamination.
Hazard Assessment
Table 1: Potential Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity | Isothiocyanates can be toxic if swallowed, inhaled, or in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause severe burns.[2][3] Some isothiocyanates are vesicants, inducing blistering.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][4] Isothiocyanates are often lachrymators (tear-inducing).[1] |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] May cause an allergic skin reaction.[2] |
| Flammability | Some isothiocyanates are flammable liquids and vapors.[1][5] |
| Environmental Hazard | Pterostilbene is toxic to aquatic life with long-lasting effects.[4] Isothiocyanates can also be very toxic to aquatic organisms.[6][7] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table outlines the minimum required PPE for handling this compound.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and irritating vapors.[8][9] A face shield is crucial for significant splash risks.[10][11] |
| Skin and Body Protection | Chemical-resistant lab coat (Nomex® recommended for flammability risks) with buttoned cuffs.[10][11] Long pants and closed-toe, chemical-resistant shoes are mandatory.[8][11] | Provides a barrier against skin contact and absorption.[10] Avoid polyester or acrylic clothing.[11] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[9][12] | Ensures protection against direct contact and permeation. Since no single glove material protects against all chemicals, referencing manufacturer compatibility charts is advised.[10][11] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[12] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge is required.[9][11] | Isothiocyanate vapors are harmful if inhaled.[1][8] |
Operational Plan: Safe Handling Workflow
Adherence to a strict, procedural workflow is paramount for minimizing exposure and ensuring safety.
Caption: Workflow for Handling this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Thoroughly review the SDS for Pterostilbene and analogous isothiocyanates to understand all potential hazards.[12]
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Confirm that the safety shower and eyewash station are accessible and functional.[5]
-
Assemble all necessary materials and equipment before starting.
-
Put on all required PPE as detailed in Table 2.
-
-
Handling:
-
All manipulations of this compound must be performed within a properly functioning chemical fume hood to control vapor and dust exposure.[12]
-
When transferring the substance, use tools and techniques that minimize the generation of dust or aerosols.
-
Keep all containers with the compound sealed when not in immediate use.[12][13]
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Carefully remove PPE, avoiding contact with contaminated surfaces.
-
Wash hands and forearms thoroughly with soap and water.[5]
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[5][7]
-
Container Management: Use containers that are chemically resistant and can be securely sealed. Do not mix with other waste streams.[7]
-
Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. nbinno.com [nbinno.com]
- 13. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
